molecular formula C21H23Cl2NO6 B1143217 (R)-Clevidipine-13C,d3 CAS No. 166432-28-6

(R)-Clevidipine-13C,d3

カタログ番号: B1143217
CAS番号: 166432-28-6
分子量: 456.3 g/mol
InChIキー: KPBZROQVTHLCDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clevidipine is a third-generation, dihydropyridine L-type calcium channel blocker approved for intravenous use in reducing blood pressure. It functions as an arterial-selective vasodilator, reducing peripheral vascular resistance by inhibiting the influx of extracellular calcium through voltage-gated L-type calcium channels in vascular smooth muscle, without affecting venous capacitance or cardiac filling pressures . This mechanism of action makes it a valuable compound for researching the management of acute hypertension, particularly in perioperative settings for both cardiac and non-cardiac surgery . Its research value is underscored by a promising safety profile and efficacy in rapidly controlling blood pressure. A key pharmacological feature is its ultra-short half-life of approximately one minute, attributable to rapid metabolism by blood and tissue esterases, which allows for precise, titratable control and makes its pharmacokinetics independent of renal or hepatic function . Studies have shown it is effective for blood pressure management in neurocritical care patients, such as those with intracerebral hemorrhage, and it is recommended in professional stroke guidelines . Clevidipine butyrate is supplied as a reference standard for research purposes. Its chemical formula is C21H23Cl2NO6, with an average mass of 456.316 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Clevidipine-13C,d3: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Clevidipine-13C,d3, an isotopically labeled analog of the potent, short-acting dihydropyridine calcium channel blocker, Clevidipine. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analysis of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.

Introduction to Clevidipine and Its Labeled Analog

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2][3] Its rapid onset and offset are attributed to its metabolism by esterases in the blood and tissues.[2][4][5] this compound is a stable isotope-labeled version of the active (R)-enantiomer of Clevidipine, incorporating one carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Clevidipine and its metabolites in biological matrices.[6][7]

Proposed Synthesis of this compound

Experimental Protocol:

A potential synthetic pathway is outlined below. This protocol is a composite based on known Clevidipine syntheses and general organic chemistry principles for isotopic labeling.

Step 1: Synthesis of Labeled Butyric Acid Intermediate

The synthesis would commence with the preparation of a butyric acid derivative containing the desired isotopic labels. A plausible starting material would be a commercially available isotopically labeled precursor.

Step 2: Esterification to form the Labeled Side Chain

The labeled butyric acid would then be converted to an appropriate ester, which will form one of the side chains of the dihydropyridine ring.

Step 3: Hantzsch Dihydropyridine Synthesis

The core dihydropyridine ring is assembled via the Hantzsch reaction. This involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester, and a source of ammonia. To introduce the isotopic labels into the final molecule, the appropriate labeled precursors would be utilized in this step.

Step 4: Chiral Resolution

Since Clevidipine is a racemic mixture and the target is the (R)-enantiomer, a chiral resolution step is necessary. This can be achieved through various methods, such as chiral chromatography or diastereomeric salt formation.

Step 5: Final Purification

The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are paramount.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of the isotopic labels. For this compound, the molecular weight will be increased by 4 units (1 from 13C and 3 from deuterium) compared to the unlabeled (R)-Clevidipine. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition. In tandem mass spectrometry (MS/MS), specific fragmentation patterns and mass transitions are monitored for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise location of the isotopic labels within the molecule.

  • ¹H NMR: The absence of signals corresponding to the deuterated positions and the splitting patterns of adjacent protons will confirm the location of the deuterium atoms.

  • ¹³C NMR: The spectrum will show an enhanced signal for the 13C-labeled carbon, and the coupling between the 13C nucleus and adjacent protons can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of the synthesized compound. A chiral HPLC method would be employed to separate the (R) and (S) enantiomers and confirm the enantiomeric excess of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the characterization of this compound, primarily derived from its use as an internal standard in LC-MS/MS applications.

ParameterValueReference
Molecular Formula C₂₁H₂₀¹³CH₂₀D₃Cl₂NO₆Inferred
Molecular Weight ~460.3 g/mol Inferred
Mass Transition (m/z) Varies by instrument[6][7]
Isotopic Purity >98%Typical Requirement
Chemical Purity (HPLC) >98%Typical Requirement
Enantiomeric Purity >99% (R)Typical Requirement

Diagrams

Mechanism of Action of Clevidipine

Clevidipine Mechanism of Action cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Inhibition leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx Contraction Muscle Contraction Intracellular_Ca->Contraction Clevidipine Clevidipine Clevidipine->L_type_Ca_Channel Blocks

Caption: Mechanism of action of Clevidipine.

Experimental Workflow for Synthesis and Characterization

Experimental Workflow Start Start: Labeled Precursors Synthesis Hantzsch Dihydropyridine Synthesis Start->Synthesis Resolution Chiral Resolution (R-enantiomer) Synthesis->Resolution Purification Purification (Chromatography) Resolution->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (HRMS, MS/MS) Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR HPLC Chiral HPLC (Purity) Characterization->HPLC Final_Product Final Product: this compound MS->Final_Product NMR->Final_Product HPLC->Final_Product

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the isotopically labeled dihydropyridine calcium channel blocker, (R)-Clevidipine-13C,d3. While experimental data for this specific isotopologue is not extensively published, this guide synthesizes computed data for the parent compound, (R)-Clevidipine, and outlines detailed experimental protocols for the determination of key physicochemical parameters. The isotopic labeling with one carbon-13 atom and three deuterium atoms primarily impacts the molecular weight and is not expected to significantly alter other physicochemical properties such as pKa, logP, or solubility.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-Clevidipine. It is important to note that aside from the molecular weight, which has been calculated for the isotopically labeled compound, the other values are computed predictions for the unlabeled (R)-Clevidipine and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₂₀¹³CH₂₀D₃Cl₂NO₆
Molecular Weight 460.34 g/mol Calculated
XLogP3 4.3[Computed by PubChem][1]
Hydrogen Bond Donor Count 1[Computed by PubChem][1]
Hydrogen Bond Acceptor Count 7[Computed by PubChem][1]
Rotatable Bond Count 9[Computed by PubChem][1]
Exact Mass 459.108696 Da[Computed by PubChem for (R)-Clevidipine, adjusted for isotopes][1]
Topological Polar Surface Area 90.9 Ų[Computed by PubChem][1]
Heavy Atom Count 30[Computed by PubChem][1]
Formal Charge 0[Computed by PubChem][1]
Complexity 748[Computed by PubChem][1]

Mechanism of Action: L-type Calcium Channel Blockade

(R)-Clevidipine is a third-generation dihydropyridine calcium channel blocker.[2] Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels located in vascular smooth muscle cells.[2][3] By binding to these channels, it prevents the influx of extracellular calcium ions into the cells.[2] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent lowering of blood pressure.[2][4]

Clevidipine_Mechanism_of_Action cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx blocks Clevidipine This compound Clevidipine->L_type_Ca_Channel binds & inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the well-established shake-flask method.[5]

Solubility_Workflow start Start add_excess Add excess this compound to aqueous buffer (e.g., pH 7.4) start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for a defined period (e.g., 24-48h) add_excess->equilibrate separate_phases Separate solid from solution (centrifugation or filtration) equilibrate->separate_phases quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV) separate_phases->quantify end Determine Thermodynamic Solubility quantify->end

Caption: Workflow for aqueous solubility determination.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]

  • Phase Separation: Following equilibration, the suspension is filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for determining the logP value of a compound.[7][8]

LogP_Workflow start Start pre_saturate Pre-saturate n-octanol and water with each other start->pre_saturate dissolve_compound Dissolve a known amount of This compound in one phase pre_saturate->dissolve_compound mix_phases Mix the two phases and shake until equilibrium is reached dissolve_compound->mix_phases separate_phases Separate the n-octanol and aqueous phases (centrifugation) mix_phases->separate_phases quantify Quantify the concentration of the compound in each phase (HPLC-UV) separate_phases->quantify calculate_logP Calculate LogP = log([Compound]octanol / [Compound]water) quantify->calculate_logP

Caption: Workflow for logP determination via shake-flask.

Methodology:

  • Phase Pre-saturation: n-Octanol and water are mutually saturated by shaking them together for at least 24 hours prior to the experiment to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[9][10]

pKa_Workflow start Start dissolve_compound Dissolve a precise amount of This compound in a suitable solvent (e.g., water/co-solvent) start->dissolve_compound titrate Titrate the solution with a standardized acid or base titrant while monitoring pH dissolve_compound->titrate record_data Record pH as a function of the volume of titrant added titrate->record_data plot_curve Plot the titration curve (pH vs. titrant volume) record_data->plot_curve determine_pKa Determine the pKa from the inflection point of the curve plot_curve->determine_pKa

Caption: Workflow for pKa determination by potentiometry.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent may be used, and extrapolation to aqueous pKa may be necessary.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[10]

References

(R)-Clevidipine-13C,d3 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles and Application of (R)-Clevidipine-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of this compound as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and methodologies for accurate and precise quantification of Clevidipine in biological matrices.

Introduction to Clevidipine and the Role of Internal Standards

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] It functions by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle, leading to arterial vasodilation and a consequent decrease in blood pressure.[1][2] Clevidipine's ultrashort half-life of approximately one minute is due to its rapid metabolism by esterases in the blood and tissues to its primary inactive metabolite, H152/81.[3]

In pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[4] However, the analytical process is susceptible to variations in sample preparation, injection volume, and instrument response.[4] To ensure the accuracy and reliability of the results, an internal standard is employed.[4] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[4]

Mechanism of Action of this compound as an Internal Standard

The fundamental principle behind the use of a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte of interest. This compound is structurally identical to (R)-Clevidipine, with the exception that some carbon atoms have been replaced with the heavier 13C isotope and some hydrogen atoms with the heavier deuterium (d) isotope. This subtle change in mass does not significantly alter its chemical behavior.

Consequently, this compound co-elutes with Clevidipine during chromatographic separation and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[4] By adding a known amount of this compound to all samples, including calibrators and quality controls, at the beginning of the sample preparation process, it can effectively compensate for:

  • Variability in sample extraction: Any loss of analyte during sample processing steps will be mirrored by a proportional loss of the internal standard.

  • Matrix effects: The influence of other components in the biological matrix on the ionization efficiency of the analyte will be the same for the internal standard.

  • Instrumental fluctuations: Variations in injection volume and detector response will affect both the analyte and the internal standard equally.

The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant despite variations in the analytical process. The use of 13C and deuterium labeling is advantageous over using only deuterium, as it minimizes the potential for chromatographic separation between the analyte and the internal standard, a phenomenon known as the "isotope effect".[5]

cluster_0 Core Principle of SIL-IS in LC-MS/MS cluster_1 Properties Analyte Clevidipine (Analyte) SpikedSample Sample Spiked with Known Amount of Internal Standard IS This compound (Internal Standard) Sample Biological Sample (e.g., Whole Blood) Sample->SpikedSample Add IS Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) SpikedSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Clevidipine Ratio->Concentration Calculate against Calibration Curve prop1 Similar Chemical & Physical Properties prop2 Different Mass-to-Charge Ratio (m/z)

Logical relationship of an internal standard.

Clevidipine's Pharmacological Mechanism of Action

To provide a comprehensive context for the analysis of Clevidipine, it is essential to understand its pharmacological mechanism of action. Clevidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effects by targeting L-type voltage-gated calcium channels in vascular smooth muscle cells.

cluster_0 Clevidipine Signaling Pathway in Vascular Smooth Muscle Clevidipine Clevidipine LTypeChannel L-Type Voltage-Gated Ca²⁺ Channel Clevidipine->LTypeChannel Blocks Ca_int Intracellular Ca²⁺ LTypeChannel->Ca_int Inhibits Ca²⁺ Influx Relaxation Vasodilation (Blood Pressure Reduction) LTypeChannel->Relaxation Promotes Ca_ext Extracellular Ca²⁺ Ca_ext->LTypeChannel Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Leads to

Clevidipine's signaling pathway.

Experimental Protocol for Clevidipine Bioanalysis

The following is a detailed experimental protocol for the simultaneous quantification of Clevidipine and its metabolite H152/81 in human whole blood using LC-MS/MS with stable isotope-labeled internal standards. This protocol is adapted from a validated method and serves as a comprehensive guide.

Reagents and Materials
  • Clevidipine and H152/81 reference standards

  • Clevidipine-d7 and H152/81-13C-d3 internal standards

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human whole blood (with anticoagulant)

Instrumentation
  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)
  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the internal standard working solution, 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE to each sample and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the residue in the mobile phase.

cluster_0 Experimental Workflow for Clevidipine Quantification Start Whole Blood Sample Add_IS Add Internal Standards (Clevidipine-d7, H152/81-13C-d3) and Formic Acid Start->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Add_MTBE Add MTBE Vortex1->Add_MTBE Vortex2 Vortex (10 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (10,000 g, 5 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Experimental workflow diagram.

LC-MS/MS Conditions
  • Chromatographic Column: ACE Excel 2 Phenyl (50 × 2.1 mm)

  • Mobile Phase: A gradient of acetonitrile and water with 2 mM ammonium acetate

  • Flow Rate: 0.6 mL/min

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple reaction monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of Clevidipine and its metabolite H152/81.

Table 1: Mass Spectrometry Parameters

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Clevidipine473.1338.1
Clevidipine-d7480.1338.1
H152/81356.0324.0
H152/81-13C-d3362.2326.2

Table 2: Method Validation Parameters

ParameterClevidipineH152/81
Linearity Range 0.1–30 ng/mL2–600 ng/mL
Correlation Coefficient (r²) > 0.9951> 0.9951
Lower Limit of Quantification (LLOQ) 0.1 ng/mL2.0 ng/mL
Intra-batch Accuracy (%) 99.3–109.096.8–104.5
Inter-batch Accuracy (%) 100.3–105.097.2–100.8
Intra-batch Precision (%RSD) 2.0–7.41.8–5.4
Inter-batch Precision (%RSD) 3.5–5.63.3–4.2
Extraction Recovery (%) 80.3–83.476.8–80.6
Matrix Effect (%) 114–11797.8–101

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of Clevidipine. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for potential variabilities and ensuring the generation of accurate and precise data. The detailed experimental protocol and validated quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement robust and reliable LC-MS/MS methods for Clevidipine quantification in pharmacokinetic and other clinical studies.

References

The Enantioselective Pharmacokinetics of Clevidipine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] It is formulated as a racemic mixture of (R)- and (S)-enantiomers.[3] Understanding the pharmacokinetic profile of each enantiomer is crucial for a comprehensive grasp of the drug's overall disposition and clinical effects. This technical guide provides an in-depth comparison of the pharmacokinetic profiles of (R)-Clevidipine and racemic Clevidipine, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Pharmacokinetic Profiles: (R)-Clevidipine vs. Clevidipine

Clevidipine is characterized by its rapid metabolism by esterases in the blood and extravascular tissues, leading to a very short half-life.[1][4] This metabolism is independent of hepatic or renal function, which is a significant clinical advantage.[1] Studies investigating the enantioselective pharmacokinetics have revealed minor differences between the (R)- and (S)-enantiomers.

Data Summary

The following tables summarize the key pharmacokinetic parameters for the individual enantiomers of Clevidipine and the racemic mixture.

Parameter(-)-R-Clevidipine(+)-S-ClevidipineRacemic ClevidipineReference
Blood Clearance (L/min/kg) 0.1030.096~0.121 - 0.125[3][5][6]
Volume of Distribution at Steady State (Vss) (L/kg) 0.390.54~0.56[3][5][6]
Initial Phase Half-Life (t½α) (min) ~2~2~1.8 - 2[3][5][6]
Terminal Phase Half-Life (t½β) (min) ~8~11~9.5[3][5][6]
Protein Binding >99.5%>99.5%>99.5%[1][4]

Table 1: Comparative Pharmacokinetic Parameters of Clevidipine Enantiomers and Racemic Clevidipine.

Infusion Rate (mg/h)Cmax (ng/mL)Css (ng/mL)AUC0-t (ng·h/mL)t½ (initial phase) (min)t½ (terminal phase) (min)
23.36 ± 1.351.37 ± 0.70122 ± 56~3-4~32-37
4---~3-4~32-37
8---~3-4~32-37
1615.8 ± 4.019.20 ± 3.37724 ± 246~3-4~32-37

Table 2: Pharmacokinetic Parameters of Racemic Clevidipine in Patients with Mild to Moderate Hypertension at Different Infusion Rates.[7][8] Values are presented as mean ± SD where available.

Experimental Protocols

The pharmacokinetic data presented were primarily derived from studies employing a randomized, single-blind, placebo-controlled, parallel-group design.[7][9]

Key Methodologies:
  • Study Population: Studies have been conducted in both healthy volunteers and patients with essential hypertension.[3][5]

  • Drug Administration: Clevidipine was administered as a continuous intravenous infusion.[7][9] In some studies, the infusion was initiated at a low rate and then titrated upwards to a target dose.[7][9]

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points during and after the infusion to adequately characterize the concentration-time profile.[7]

  • Analytical Method: The concentrations of Clevidipine and its enantiomers in blood were determined using validated liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) assays.[7]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters were estimated using non-compartmental and compartmental analysis, often employing a two-compartment model to describe the disposition of the enantiomers.[3][5] Population pharmacokinetic modeling has also been utilized.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis s1 Patient Screening s2 Informed Consent s1->s2 s3 Randomization to Clevidipine or Placebo s2->s3 t1 Initiation of IV Infusion (e.g., 2 mg/h) s3->t1 t2 Dose Titration (doubling increments every 3 min) t1->t2 t3 Maintenance Infusion (e.g., 72 hours) t2->t3 m1 Blood Sampling (during and post-infusion) t3->m1 m2 LC/MS/MS Analysis m1->m2 m3 Pharmacokinetic Modeling m2->m3

Caption: A generalized workflow for clinical trials investigating the pharmacokinetics of Clevidipine.

Clevidipine Metabolism Pathway

clevidipine_metabolism clevidipine Clevidipine ((R)- and (S)-enantiomers) esterases Blood and Tissue Esterases clevidipine->esterases metabolite Inactive Carboxylic Acid Metabolite (H152/81) esterases->metabolite Hydrolysis excretion Excretion (Urine and Feces) metabolite->excretion

Caption: The primary metabolic pathway of Clevidipine via ester hydrolysis.

Mechanism of Action: L-type Calcium Channel Blockade

Caption: Clevidipine's mechanism of action through the blockade of L-type calcium channels.

Discussion

The pharmacokinetic profiles of (R)- and (S)-Clevidipine are very similar, with only minor differences observed in their blood clearance and volume of distribution.[5] Both enantiomers are characterized as high-clearance compounds.[5] The slightly larger volume of distribution for the (+)-S-enantiomer may be attributable to differences in protein binding.[5]

The context-sensitive half-time for both enantiomers is approximately 2 minutes, highlighting the drug's rapid offset of action regardless of the stereochemical configuration.[5] A 90% decline in concentration is achieved in approximately 8 minutes for (-)-R-Clevidipine and 11 minutes for (+)-S-Clevidipine following clinically relevant infusion times.[5][6]

Given the minimal differences in their pharmacokinetic parameters, it has been concluded that the use of a single enantiomer would not offer any significant clinical advantages over the racemic mixture.[5][8] The rapid and predictable pharmacokinetic profile of racemic Clevidipine, with its dose-proportional increases in exposure, supports its use in clinical settings where precise and rapid control of blood pressure is required.[7]

Conclusion

References

The Metabolic Journey of (R)-Clevidipine-13C,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate and pathways of (R)-Clevidipine, a dihydropyridine calcium channel blocker. The use of its stable isotope-labeled form, (R)-Clevidipine-13C,d3, is instrumental in pharmacokinetic studies for precise quantification. This document synthesizes key findings on its rapid metabolism, primary metabolites, and excretion routes, supported by quantitative data and detailed experimental protocols.

Executive Summary

(R)-Clevidipine undergoes rapid and extensive metabolism in vivo, primarily through hydrolysis by esterases present in the blood and extravascular tissues. This process is independent of hepatic or renal function, leading to a very short half-life. The principal metabolic pathway involves the formation of an inactive carboxylic acid metabolite, designated H152/81. The elimination of clevidipine is multiphasic, with an initial rapid phase accounting for the majority of its clearance. Its metabolites are subsequently excreted through both renal and fecal routes. The utilization of stable isotope-labeled clevidipine, such as this compound, allows for accurate differentiation and quantification of the parent drug and its metabolites from endogenous compounds in biological matrices.[1][2]

Quantitative Metabolic Data

The pharmacokinetic parameters of clevidipine and its primary metabolite, H152/81, have been characterized in healthy volunteers and hypertensive patients. The data underscores the rapid clearance of the parent compound and the slower elimination of its main metabolite.

Table 1: Pharmacokinetic Parameters of Clevidipine and its Primary Metabolite (H152/81) in Healthy Male Volunteers [3]

ParameterClevidipine (Mean ± SD)H152/81 (Mean ± SD)
Initial Half-life (t½) 1.6 ± 0.3 minutes-
Terminal Half-life (t½) 15 ± 5 minutes9.5 ± 0.8 hours
Blood Clearance (CL) 0.14 ± 0.03 L/min/kg0.034 L/h/kg
Volume of Distribution at Steady State (Vss) 0.6 ± 0.1 L/kg-
Maximum Concentration (Cmax) reached after infusion termination -2.2 ± 1.3 minutes
Total Recovery of Radioactive Dose 83 ± 3%-

Data from a study involving an intravenous infusion of 1030 nmol/min of clevidipine with a tracer dose of 3[H]-clevidipine for 1 hour in eight healthy male volunteers.[3]

Table 2: Pharmacokinetic Parameters of Clevidipine Enantiomers in Hypertensive Patients [4][5]

EnantiomerInitial Elimination Half-life (approx.)Terminal Elimination Half-life (approx.)
(-)-R-Clevidipine 2 minutes8 minutes
(+)-S-Clevidipine 2 minutes11 minutes

Metabolic Pathways

The primary metabolic transformation of clevidipine is the hydrolysis of its ester linkage.

Primary Hydrolysis

Clevidipine is rapidly metabolized by esterases in the blood and tissues, a process that does not rely on the cytochrome P450 system.[4][6][7] This hydrolysis cleaves the ester side chain, resulting in the formation of the main, inactive carboxylic acid metabolite, H152/81, and formaldehyde.[7][8]

cluster_clevidipine (R)-Clevidipine cluster_metabolite Primary Metabolite Clevidipine (R)-Clevidipine H152_81 H152/81 (Inactive Carboxylic Acid) Clevidipine->H152_81 Esterase Hydrolysis (Blood and Tissues) cluster_administration Drug Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Admin Intravenous Infusion of This compound Blood Whole Blood Sampling Admin->Blood Urine Urine Collection Admin->Urine Feces Feces Collection Admin->Feces LLE Liquid-Liquid Extraction Blood->LLE LCMS LC-MS/MS Quantification LLE->LCMS PK Metabolite Identification & Pharmacokinetic Modeling LCMS->PK

References

Understanding the Solubility and Stability of (R)-Clevidipine-13C,d3 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (R)-Clevidipine-13C,d3 in relevant biological matrices. Given the use of this compound as an internal standard in bioanalytical assays, a thorough understanding of its behavior in biological samples is critical for accurate quantification of Clevidipine. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

It is important to note that specific solubility and stability data for the isotopically labeled this compound are not extensively available in public literature. The data presented herein is primarily based on studies of the parent compound, Clevidipine. It is a widely accepted principle in bioanalytical science that stable isotope labeling does not significantly alter the physicochemical properties of a molecule, including its solubility and stability.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of Clevidipine. These values are considered to be representative of this compound.

Table 1: Solubility of Clevidipine

Solvent/MatrixSolubilityReference
WaterPractically Insoluble[1]
Ethanol~20 mg/mL[2]
DMSO~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]

Table 2: Stability of Clevidipine in Biological Matrices

MatrixParameterValueConditionsReference
Human BloodInitial Phase Half-Life (in vivo)~1 minuteIntravenous Infusion[3][4]
Human BloodTerminal Phase Half-Life (in vivo)~15 minutesIntravenous Infusion[3][4]
Human BloodHalf-Life (ex vivo)~6 minutes37°C[5]
Human PlasmaProtein Binding>99.5%37°C[6][7]

Metabolic Pathway of Clevidipine

Clevidipine is rapidly metabolized in the blood and extravascular tissues by esterases. The primary metabolic pathway involves the hydrolysis of the ester linkage to form an inactive carboxylic acid metabolite, H152/81, and formaldehyde.[3][8] This rapid metabolism is responsible for the ultrashort half-life of the drug.

Clevidipine This compound Metabolite Inactive Carboxylic Acid Metabolite (H152/81) Clevidipine->Metabolite Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Metabolic pathway of Clevidipine.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of pharmaceutical compounds in biological matrices. These methods are applicable to the assessment of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (this compound) to a known volume of the biological matrix (e.g., human plasma) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as LC-MS/MS.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to biological matrix B Agitate at constant temperature (e.g., 24-48h at 37°C) A->B C Centrifuge and Filter B->C D Quantify concentration in filtrate (LC-MS/MS) C->D

Shake-flask solubility determination workflow.
Stability Assessment in Biological Matrices

Assessing the stability of an analyte in a biological matrix is crucial for ensuring the integrity of samples from collection to analysis.

Protocol:

  • Sample Preparation: Spike fresh, blank biological matrix (e.g., human whole blood or plasma) with a known concentration of this compound at low and high quality control (QC) levels.

  • Incubation: Incubate the spiked samples under various conditions to simulate sample handling and storage:

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Sample Analysis: At the end of each incubation period, process the samples and analyze them using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentrations of the incubated samples to those of freshly prepared control samples. The analyte is considered stable if the mean concentration of the test samples is within ±15% of the nominal concentration.

cluster_conditions Incubation Conditions start Spike this compound into biological matrix A Short-Term (Room Temp) start->A B Long-Term (-80°C) start->B C Freeze-Thaw (3 cycles) start->C analysis Sample Processing and LC-MS/MS Analysis A->analysis B->analysis C->analysis evaluation Compare to fresh samples (Acceptance: ±15%) analysis->evaluation

Workflow for stability assessment.

References

An In-depth Technical Guide to the Quantitative Bioanalysis of (R)-Clevidipine Using Isotopically Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative bioanalysis of (R)-Clevidipine, with a focus on the use of stable isotope-labeled internal standards. While this guide refers to "(R)-Clevidipine-13C,d3," it's important to note that published methodologies predominantly utilize Clevidipine-d7 as the internal standard for Clevidipine analysis. The principles and procedures outlined are directly applicable and adaptable for various isotopically labeled analogs.

Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure. Its pharmacokinetic profile is characterized by rapid metabolism via esterases in the blood and tissues, leading to a very short half-life of approximately one minute.[1][2] The primary and inactive metabolite is H152/81.[1][3] Accurate quantification of Clevidipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies but is challenged by its instability. The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating analytical variability and ensuring accurate quantification in LC-MS/MS-based bioanalysis.[][5]

Core Principles of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards, such as this compound or Clevidipine-d7, are ideal for quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte.[5] They co-elute chromatographically and have similar ionization efficiencies and extraction recoveries.[] This allows them to compensate for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[5][6]

Metabolic Pathway of Clevidipine

Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary inactive metabolite, H152/81. This metabolic route is the primary clearance mechanism and is not dependent on hepatic or renal function.[1][7]

Clevidipine Clevidipine Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Ester Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Metabolic pathway of Clevidipine.

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the simultaneous quantification of Clevidipine and its metabolite H152/81 in human whole blood and plasma.[8][9]

Sample Preparation and Stabilization

Due to the rapid hydrolysis of Clevidipine by esterases, immediate stabilization of biological samples upon collection is critical.

  • For Human Plasma:

    • Collect whole blood in vacuum tubes containing sodium fluoride to inhibit esterase activity.[9]

    • Immediately centrifuge the blood to separate the plasma.

    • To the separated plasma, add ascorbic acid and formic acid to prevent oxidation and further hydrolysis.[9]

  • For Human Whole Blood:

    • It is recommended to use whole blood for analysis to reduce collection volume and shorten the time from collection to storage, minimizing instability.[8][10][11]

    • Specialized collection tubes with esterase inhibitors are crucial.

Liquid-Liquid Extraction (LLE)
  • Pipette a 50 µL aliquot of the stabilized plasma or whole blood sample into a 96-well plate.

  • Add the internal standard working solution (containing Clevidipine-d7 and H152/81-13C-d3).

  • Add 800 µL of ethyl acetate as the extraction solvent.[9]

  • Seal the plate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a nitrogen stream.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is typically performed on a high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.[9]

  • Liquid Chromatography:

    • Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent.[8][12]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing a buffer like ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • The specific mass transitions are critical for selectivity and sensitivity.

Bioanalytical Workflow

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure data integrity.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase A 1. Blood Sample Collection (with Esterase Inhibitors) B 2. Addition of IS (e.g., Clevidipine-d7) A->B C 3. Liquid-Liquid Extraction B->C D 4. LC Separation C->D E 5. MS/MS Detection (MRM) D->E F 6. Peak Integration E->F G 7. Concentration Calculation (Analyte/IS Ratio) F->G H Results G->H Pharmacokinetic Analysis

Quantitative bioanalysis workflow.

Quantitative Data and Method Validation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Clevidipine and its metabolite H152/81 in human whole blood.[8][10][11]

Table 1: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clevidipine473.1338.1
Clevidipine-d7 (IS)480.1338.1
H152/81356.0324.0
H152/81-13C-d3 (IS)362.2326.2

Data sourced from Li et al., 2022.[8]

Table 2: Calibration Curve and LLOQ
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Clevidipine0.1 - 30> 0.9950.1
H152/812 - 600> 0.9952.0

Data sourced from Li et al., 2022.[8][10]

Table 3: Accuracy and Precision
AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
ClevidipineLLOQ≤ 15.0%≤ 15.0%85.0% - 115.0%
Low QC≤ 15.0%≤ 15.0%85.0% - 115.0%
Med QC≤ 15.0%≤ 15.0%85.0% - 115.0%
High QC≤ 15.0%≤ 15.0%85.0% - 115.0%
H152/81LLOQ≤ 15.0%≤ 15.0%85.0% - 115.0%
Low QC≤ 15.0%≤ 15.0%85.0% - 115.0%
Med QC≤ 15.0%≤ 15.0%85.0% - 115.0%
High QC≤ 15.0%≤ 15.0%85.0% - 115.0%

Acceptance criteria as per regulatory guidelines. Specific values are detailed in cited literature.[8][9]

Table 4: Extraction Recovery and Matrix Effect
AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%)
ClevidipineLow> 80%Within ±15%
Medium> 80%Within ±15%
High> 80%Within ±15%
H152/81Low> 80%Within ±15%
Medium> 80%Within ±15%
High> 80%Within ±15%

Representative data based on validated methods.[8]

Conclusion

The quantitative bioanalysis of (R)-Clevidipine requires a robust and validated LC-MS/MS method. The inherent instability of the molecule necessitates meticulous sample collection and stabilization procedures. The use of a stable isotope-labeled internal standard, such as Clevidipine-d7 or a custom-synthesized standard like this compound, is indispensable for achieving the accuracy and precision required for clinical pharmacokinetic studies and bioequivalence assessments. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this ultrashort-acting antihypertensive agent.

References

Technical Guide: Certificate of Analysis for (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of (R)-Clevidipine-13C,d3, an isotopically labeled form of the potent, short-acting dihydropyridine calcium channel antagonist, Clevidipine.[1] This stable isotope-labeled compound serves as a critical internal standard for quantitative bioanalytical studies, particularly in clinical mass spectrometry, enabling precise therapeutic drug monitoring and pharmacokinetic evaluations.[1][2]

Compound Identification and Specifications

This compound is the deuterium and 13C labeled analogue of Clevidipine. While a specific Certificate of Analysis is not publicly available, a typical analysis for such a reference standard would include the following specifications:

ParameterSpecificationMethod
Chemical Name (R)-butyroxymethyl methyl 4-(2′,3′-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate-13C,d3-
Molecular Formula C₂₀¹³CH₂₀D₃Cl₂NO₆Mass Spectrometry
Molecular Weight Approx. 459.3 g/mol Mass Spectrometry
Isotopic Purity ≥ 98%Mass Spectrometry
Chemical Purity ≥ 98%HPLC, HPTLC
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Acetonitrile, DMSO, DMF-
Storage -20°C-

Mechanism of Action: L-type Calcium Channel Blockade

Clevidipine is a highly selective blocker of L-type calcium channels in vascular smooth muscle.[3] This selectivity for vascular tissue over myocardial muscle minimizes effects on cardiac contractility.[3] By inhibiting the influx of calcium ions through these channels, Clevidipine induces arterial vasodilation, leading to a reduction in systemic vascular resistance and, consequently, a decrease in blood pressure.[4][5]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_ion->Ca_Calmodulin Binds Clevidipine This compound Clevidipine->L_type_Ca_Channel Blocks Vasodilation Vasodilation Clevidipine->Vasodilation Results in MLCK_active Active Myosin Light Chain Kinase (MLCK) MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCK_active->MLC_P Phosphorylates Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction Leads to Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK MLC Myosin Light Chain

Caption: Signaling pathway of Clevidipine's action. (Within 100 characters)

Experimental Protocols

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for the simultaneous quantitation of Clevidipine and its active metabolite, H152/81, in biological matrices such as whole blood.[2]

Sample Preparation (Liquid-Liquid Extraction): [2]

  • To 100 µL of whole blood sample, add the internal standard solution (this compound).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions: [2]

  • Column: ACE Excel 2 Phenyl (50 × 2.1 mm) or equivalent.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a suitable modifier (e.g., formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM): [2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • This compound (Internal Standard): m/z 480.1 → 338.1 (example transition)

    • H152/81 (Metabolite): m/z 356.0 → 324.0

    • H152/81-13C-d3 (Metabolite IS): m/z 362.2 → 326.2

cluster_workflow LC-MS/MS Analytical Workflow Sample_Collection Whole Blood Sample Collection IS_Addition Addition of this compound Internal Standard Sample_Collection->IS_Addition LLE Liquid-Liquid Extraction IS_Addition->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantitation MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Clevidipine. (Within 100 characters)
Purity Determination by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a stability-indicating method that can be used to determine the purity of Clevidipine and to separate it from its degradation products.[6]

Chromatographic Conditions: [6]

  • Stationary Phase: Aluminum plates pre-coated with Silica Gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v).

  • Application: Apply 1000-6000 ng/band.

  • Detection: Densitometric scanning at 370 nm.

  • Retention Factor (Rf): Approximately 0.49 for Clevidipine.

Isotopic Analysis

Isotopic analysis methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are fundamental in characterizing isotopically labeled compounds.[7] These techniques confirm the position and extent of isotopic labeling (¹³C and D) and determine the D/H and ¹³C/¹²C ratios, ensuring the integrity of the stable isotope standard.[7]

Conclusion

This compound is an essential tool for the accurate quantification of Clevidipine in biological samples. The analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for rigorous pharmacokinetic and bioequivalence studies. The well-defined mechanism of action and the availability of high-purity reference standards facilitate its application in drug development and clinical research.

References

Methodological & Application

Application Notes: (R)-Clevidipine-13C,d3 in Bioequivalence Studies of Clevidipine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action make it a critical therapeutic agent in perioperative and emergency settings.[3][4] To ensure the therapeutic interchangeability between a generic (test) and a reference Clevidipine product, bioequivalence (BE) studies are essential. The use of stable isotope-labeled internal standards, such as (R)-Clevidipine-13C,d3, is a cornerstone of the bioanalytical methods underpinning these studies, providing high accuracy and precision.[5][6][7]

This compound is a stable isotope-labeled version of Clevidipine, incorporating both Carbon-13 and deuterium atoms.[8] This labeling results in a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties.[9] This characteristic is crucial for its role as an internal standard in quantitative bioanalysis, as it compensates for variability during sample preparation and analysis.[6][9][10]

Application in Bioequivalence Studies

In a typical bioequivalence study for Clevidipine, healthy volunteers receive both the test and reference formulations in a crossover design.[11][12] Blood samples are collected at various time points to determine the pharmacokinetic profiles of each formulation. The accurate quantification of Clevidipine and its primary inactive metabolite, H152/81, in these biological matrices is accomplished using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.[11][13][14][15]

The primary advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, thereby correcting for matrix effects and procedural losses.[6][10]

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantitation of Clevidipine and its metabolite H152/81 in human whole blood is crucial for bioequivalence studies.[11][13][14][15]

1. Sample Preparation: Liquid-Liquid Extraction

Whole blood is the recommended matrix for Clevidipine bioanalysis due to the drug's rapid hydrolysis by esterases in plasma.[11][16] Using whole blood minimizes this degradation and provides a more accurate representation of the drug's concentration.[11][15]

  • Step 1: To a 100 µL aliquot of human whole blood, add 20 µL of the internal standard working solution containing this compound and H152/81-13C,d3.

  • Step 2: Add 50 µL of 1 M sodium carbonate solution and vortex for 30 seconds.

  • Step 3: Add 1 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 3 minutes.

  • Step 4: Centrifuge the samples at 12,000 rpm for 5 minutes.

  • Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][14][15]

  • Chromatographic Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) is suitable for separation.[11][14]

  • Mobile Phase: A gradient of 2 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.6 mL/min.[11][14]

  • Mass Spectrometric Detection: The mass transitions (m/z) for the analytes and internal standards are monitored.[11][14][15]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

Parameter Clevidipine H152/81
Linearity Range 0.1–30 ng/mL[11][14] 2–600 ng/mL[11][14]
Correlation Coefficient (r²) ≥ 0.99[11] ≥ 0.99[11]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4] 2.0 ng/mL[4]
Intra-batch Precision (%RSD) < 15% < 15%
Inter-batch Precision (%RSD) < 15% < 15%
Accuracy (%RE) Within ±15% Within ±15%
Extraction Recovery 80.3 - 83.4%[4][11] 76.8 - 80.6%[4][11]

| Matrix Effect | 114 - 117%[4][11] | 97.8 - 101%[4][11] |

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study

Parameter Test Formulation Reference Formulation 90% Confidence Interval
Cmax (ng/mL) Report Mean ± SD Report Mean ± SD 80.00% - 125.00%[12]
AUC0-t (ng·h/mL) Report Mean ± SD Report Mean ± SD 80.00% - 125.00%[12]
AUC0-∞ (ng·h/mL) Report Mean ± SD Report Mean ± SD 80.00% - 125.00%[12]
Tmax (h) Report Median (Min-Max) Report Median (Min-Max) -

| t1/2 (h) | Report Mean ± SD | Report Mean ± SD | - |

Mandatory Visualizations

G Metabolic Pathway of Clevidipine Clevidipine Clevidipine (Active Drug) Metabolite H152/81 (Inactive Carboxylic Acid Metabolite) Clevidipine->Metabolite Esterase Hydrolysis (Blood and Tissues) Formaldehyde Formaldehyde Clevidipine->Formaldehyde Esterase Hydrolysis

Caption: Metabolic Pathway of Clevidipine.

G Bioanalytical Workflow for Clevidipine Bioequivalence Study cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing A Whole Blood Sample Collection B Addition of this compound (Internal Standard) A->B C Liquid-Liquid Extraction B->C D LC-MS/MS Analysis C->D E Quantification of Clevidipine and H152/81 D->E F Pharmacokinetic Analysis E->F G Bioequivalence Assessment F->G

Caption: Bioanalytical Workflow for Clevidipine Bioequivalence Study.

G Logical Relationship for Bioequivalence Assessment Test Test Formulation Pharmacokinetic Data Comparison Statistical Comparison (90% Confidence Interval) Test->Comparison Reference Reference Formulation Pharmacokinetic Data Reference->Comparison BE_Conclusion Bioequivalence Conclusion (Within 80-125% limits) Comparison->BE_Conclusion

Caption: Logical Relationship for Bioequivalence Assessment.

References

Application Note and Protocol: Quantification of Clevidipine and its Metabolite H152/81 using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] Its fast onset and short half-life make it particularly suitable for managing acute hypertension in critical care settings.[1] Clevidipine is rapidly metabolized by esterases in the blood and tissues to its primary and inactive metabolite, H152/81.[2][3] Given its rapid metabolism, accurate and simultaneous quantification of both clevidipine and H152/81 is crucial for pharmacokinetic and pharmacodynamic studies.

This document provides a detailed protocol for the simultaneous quantification of clevidipine and its primary metabolite, H152/81, in human whole blood using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The method employs stable isotope-labeled internal standards, specifically (R)-Clevidipine-13C,d3 for clevidipine and H152/81-13C,d3 for its metabolite, to ensure high accuracy and precision. While published methods often utilize clevidipine-d7 as an internal standard, this protocol is adapted for the use of this compound, which is commercially available and offers excellent performance.[2][3][4]

Metabolic Pathway of Clevidipine

Clevidipine undergoes rapid hydrolysis by blood and tissue esterases, a metabolic pathway that is independent of the hepatic cytochrome P450 system.[5] This biotransformation results in the formation of the inactive carboxylic acid metabolite, H152/81.

Clevidipine Clevidipine H152_81 H152/81 (Inactive Metabolite) Clevidipine->H152_81 Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Caption: Metabolic conversion of Clevidipine to its inactive metabolite H152/81.

Experimental Workflow

The following diagram outlines the major steps involved in the quantification of Clevidipine and H152/81 from whole blood samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Whole Blood Sample Collection P2 Addition of Internal Standards (this compound & H152/81-13C,d3) P1->P2 P3 Liquid-Liquid Extraction P2->P3 P4 Evaporation and Reconstitution P3->P4 A1 Chromatographic Separation P4->A1 A2 Mass Spectrometric Detection (MRM) A1->A2 D1 Peak Integration A2->D1 D2 Concentration Calculation D1->D2

Caption: Experimental workflow for Clevidipine and H152/81 quantification.

Detailed Experimental Protocols

This protocol is adapted from a validated method for the quantification of clevidipine and H152/81 in human whole blood.[2][3]

Materials and Reagents
  • Clevidipine (Reference Standard)

  • H152/81 (Reference Standard)

  • This compound (Internal Standard)

  • H152/81-13C,d3 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate

  • Human Whole Blood (with appropriate anticoagulant, e.g., EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine, H152/81, this compound, and H152/81-13C,d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Clevidipine and H152/81 in acetonitrile:water (1:1, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a solution containing this compound (20 ng/mL) and H152/81-13C,d3 (200 ng/mL) in acetonitrile:water (1:1, v/v).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of whole blood sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Shimadzu UPLC system or equivalent[3]
Column ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm) or equivalent[2][3]
Mobile Phase A 2 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 20 µL[3]
Gradient As described in the referenced literature[6]

Mass Spectrometry:

ParameterCondition
MS System AB SCIEX Triple Quad 6500+ or equivalent[3]
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clevidipine473.1338.1[2][7]
This compound477.1341.1
H152/81356.0324.0[2][7]
H152/81-13C,d3362.2326.2[2][7]

Note: The m/z values for this compound are predicted based on its molecular structure and may require optimization on the specific mass spectrometer used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on validated data for a similar method using clevidipine-d7.[2][3]

Table 2: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Clevidipine0.1 - 30[2][7]> 0.99
H152/812 - 600[2][7]> 0.99

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
ClevidipineLow< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115
H152/81Low< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Clevidipine80 - 85[3]Minimal to no significant effect[3]
H152/8175 - 80[3]Minimal to no significant effect[3]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Clevidipine and its primary metabolite, H152/81, in human whole blood. The use of stable isotope-labeled internal standards, including this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring. This detailed protocol and the accompanying information will be a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for the Clinical Trial Sample Analysis of (R)-Clevidipine Using (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to arterial vasodilation and a consequent decrease in systemic vascular resistance. Clevidipine is administered as a racemic mixture of (R)- and (S)-enantiomers, which have been shown to exhibit different pharmacokinetic profiles.[2] The (R)-enantiomer is one of the active forms of the drug. To accurately assess the pharmacokinetic properties of the individual enantiomers in clinical trials, a stereoselective bioanalytical method is essential.

This document provides detailed application notes and a representative protocol for the quantitative analysis of (R)-Clevidipine in human whole blood samples from clinical trials using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, to ensure accuracy and precision.

Signaling Pathway and Mechanism of Action

Clevidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium entry leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation, primarily in the arterioles. This targeted action reduces peripheral vascular resistance and, consequently, blood pressure.

cluster_membrane Vascular Smooth Muscle Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel influx Vasodilation Vasodilation Intracellular Ca2+->Vasodilation leads to Clevidipine Clevidipine Clevidipine->L-type Ca2+ Channel blocks Blood Pressure Reduction Blood Pressure Reduction

Mechanism of action of Clevidipine.

Experimental Protocols

This section outlines a representative protocol for the enantioselective quantification of (R)-Clevidipine in human whole blood. While a specific validated method for (R)-Clevidipine with its corresponding stable isotope-labeled internal standard is not publicly available, the following protocol is based on established methods for racemic clevidipine and other chiral dihydropyridine calcium channel blockers.

1. Sample Preparation: Liquid-Liquid Extraction

  • Allow frozen human whole blood samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of whole blood, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A chiral stationary phase column is crucial for the separation of the enantiomers. A polysaccharide-based column, such as a Chiralpak® series column (e.g., Chiralpak AD-H or similar), is a suitable choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for optimal chiral separation.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for the analyte and internal standard need to be determined by direct infusion. Representative transitions for clevidipine are m/z 456.1 → 324.1. For this compound, the precursor and product ion masses would be shifted accordingly.

Table 1: Representative LC-MS/MS Parameters

ParameterValue
LC System UHPLC System
Chiral Column Chiralpak® AD-H (or equivalent)
Mobile Phase Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) To be determined (e.g., m/z 456.1 → 324.1 for clevidipine)
MRM Transition (IS) To be determined (based on the specific labeling of this compound)

Bioanalytical Method Validation

The developed chiral LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation

The following tables present representative quantitative data for a validated chiral LC-MS/MS method for (R)-Clevidipine.

Table 2: Linearity and Lower Limit of Quantification

Parameter(R)-Clevidipine
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ 0.1< 15%± 15%< 15%± 15%
Low QC 0.3< 15%± 15%< 15%± 15%
Mid QC 10< 15%± 15%< 15%± 15%
High QC 40< 15%± 15%< 15%± 15%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low QC 0.3> 80%0.95 - 1.05
High QC 40> 80%0.95 - 1.05

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of clinical trial samples for (R)-Clevidipine.

Sample_Collection Whole Blood Sample Collection (Clinical Site) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing & Vortexing Sample_Storage->Sample_Thawing IS_Spiking Spiking with this compound (IS) Sample_Thawing->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Processing->Pharmacokinetic_Analysis

Bioanalytical workflow for (R)-Clevidipine.

Conclusion

The described representative LC-MS/MS method provides a robust and reliable approach for the enantioselective quantification of (R)-Clevidipine in human whole blood samples. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required for clinical trial sample analysis. This detailed protocol and the associated validation parameters serve as a comprehensive guide for researchers and scientists involved in the clinical development of clevidipine and other chiral drugs.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for a comprehensive high-throughput screening (HTS) workflow designed to identify and characterize novel modulators of L-type calcium channels. While (R)-Clevidipine-13C,d3 is not employed as a primary screening agent, its role as a stable isotope-labeled internal standard is critical for the robust quantitative analysis of hit compounds in secondary assays. The workflow integrates a primary fluorescence-based calcium influx assay for high-throughput screening, followed by secondary assays including automated patch-clamp electrophysiology for confirmation of mechanism of action and a sensitive LC-MS/MS method for pharmacokinetic profiling, where this compound ensures accuracy and precision.

Introduction

L-type calcium channels are crucial in regulating cardiovascular function, and their modulation is a key therapeutic strategy for conditions like hypertension.[1] High-throughput screening is essential for discovering novel drug candidates that target these channels.[1] Clevidipine is a potent dihydropyridine L-type calcium channel blocker.[2] Its stable isotope-labeled counterpart, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical and physical similarity to the parent compound, differing only in mass.[3] This ensures high accuracy and precision in measuring the concentration of reference compounds or screening hits in biological matrices.[4]

This guide details a multi-stage HTS workflow, from initial broad screening to detailed characterization of promising compounds, highlighting the integral role of this compound in the analytical validation phase.

Signaling Pathway of L-type Calcium Channels

L-type calcium channels are voltage-gated ion channels that mediate the influx of Ca2+ into cells upon membrane depolarization. In vascular smooth muscle cells, this influx triggers a cascade leading to muscle contraction and vasoconstriction. Dihydropyridine drugs, such as Clevidipine, bind to the α1 subunit of the L-type calcium channel, inhibiting Ca2+ entry and causing vasodilation.[1]

L_type_calcium_channel_pathway membrane_depol Membrane Depolarization l_type_channel L-type Ca2+ Channel (α1 subunit) membrane_depol->l_type_channel activates ca_influx Ca2+ Influx l_type_channel->ca_influx allows calmodulin Calmodulin ca_influx->calmodulin binds to mlck_activation MLCK Activation calmodulin->mlck_activation activates myosin_phos Myosin Phosphorylation mlck_activation->myosin_phos catalyzes contraction Smooth Muscle Contraction myosin_phos->contraction clevidipine (R)-Clevidipine clevidipine->l_type_channel blocks

Caption: L-type calcium channel signaling pathway and Clevidipine's mechanism of action.

High-Throughput Screening Workflow

The proposed workflow is a tiered approach to efficiently identify and validate L-type calcium channel modulators from large compound libraries.

HTS_Workflow primary_screen Primary HTS: Fluorescence-Based Calcium Influx Assay (FLIPR) hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification secondary_assay_1 Secondary Assay 1: Dose-Response Confirmation (FLIPR) hit_identification->secondary_assay_1 Active Compounds ic50_determination IC50 Determination secondary_assay_1->ic50_determination secondary_assay_2 Secondary Assay 2: Automated Patch-Clamp Electrophysiology ic50_determination->secondary_assay_2 Potent Hits moa_confirmation Mechanism of Action Confirmation secondary_assay_2->moa_confirmation secondary_assay_3 Secondary Assay 3: Quantitative Analysis by LC-MS/MS (with this compound as IS) moa_confirmation->secondary_assay_3 Confirmed Hits lead_optimization Lead Optimization secondary_assay_3->lead_optimization

Caption: Tiered high-throughput screening workflow for L-type calcium channel modulators.

Experimental Protocols

Primary HTS: Fluorescence-Based Calcium Influx Assay

This assay is designed for rapid screening of large compound libraries using a Fluorometric Imaging Plate Reader (FLIPR).[5]

Materials:

  • Cell Line: HEK293 cells stably expressing the human L-type calcium channel α1c subunit (CACNA1C).

  • Fluorescent Dye: FLIPR Calcium 4 Assay Kit.[6]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarizing Agent: Potassium chloride (KCl) solution.

  • Compound Plates: 384-well plates containing library compounds.

  • Control Compounds: (R)-Clevidipine (positive control), DMSO (negative control).

Protocol:

  • Cell Plating: Seed HEK293-CACNA1C cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Prepare the FLIPR Calcium 4 dye solution according to the manufacturer's instructions and add an equal volume to each well. Incubate for 1 hour at 37°C.[6]

  • Compound Addition: Place the cell plate and compound plates into the FLIPR instrument. The instrument will add the compounds to the cells.

  • Stimulation and Measurement: After a short incubation with the compounds, the instrument will add a pre-determined concentration of KCl to depolarize the cells and induce calcium influx. Fluorescence is measured before and after KCl addition.

  • Data Analysis: Calculate the percentage inhibition of the KCl-induced calcium influx for each compound.

Data Presentation:

ParameterValue
Cell Line HEK293-CACNA1C
Plate Format 384-well
Compound Concentration 10 µM
Positive Control (R)-Clevidipine (1 µM)
Negative Control 0.1% DMSO
Hit Criterion >50% Inhibition
Secondary Assay 1: Dose-Response Confirmation

Hits from the primary screen are evaluated at multiple concentrations to determine their potency (IC50).

Protocol: This protocol is similar to the primary screening assay, but with serial dilutions of the hit compounds.

  • Prepare 8-point, 3-fold serial dilutions of the hit compounds.

  • Follow the same procedure as the primary screening assay.

  • Data Analysis: Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
Hit Compound 10.5
Hit Compound 21.2
(R)-Clevidipine0.01
Secondary Assay 2: Automated Patch-Clamp Electrophysiology

This assay directly measures the electrical current through the L-type calcium channels, providing detailed information on the mechanism of action.[2]

Materials:

  • Instrument: SyncroPatch 384PE or similar automated patch-clamp system.[7]

  • Cell Line: HEK293-CACNA1C cells.

  • Solutions: External and internal recording solutions specific for calcium channel recordings.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the HEK293-CACNA1C cells.

  • Instrument Setup: Load the cells, solutions, and compound plates into the automated patch-clamp instrument.

  • Electrophysiological Recording: The instrument will automatically perform whole-cell recordings. A voltage protocol will be applied to activate the L-type calcium channels (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).[1]

  • Compound Application: Baseline currents are recorded, followed by the application of the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude in the presence of the compound and compare it to the baseline to calculate the percentage of inhibition. Determine the IC50 from the concentration-response curve.

Data Presentation:

ParameterValue
Holding Potential -80 mV
Depolarization Step 0 mV
Hit Compound 1 IC50 (µM) 0.45
(R)-Clevidipine IC50 (µM) 0.008
Secondary Assay 3: Quantitative Analysis by LC-MS/MS

This assay is used to accurately quantify the concentration of a reference compound or a hit compound in a biological matrix, which is crucial for pharmacokinetic and pharmacodynamic studies. Here, this compound is used as an internal standard for the quantification of Clevidipine.[4]

Protocol:

  • Sample Preparation:

    • To 50 µL of whole blood sample, add 25 µL of a working solution of this compound (internal standard).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).[4]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 or phenyl column to separate the analyte from matrix components.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Presentation:

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clevidipine456.1338.1
This compound460.1341.1

Calibration Curve Parameters for Clevidipine in Whole Blood:

ParameterValue
Linear Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Conclusion

This comprehensive HTS workflow provides a robust framework for the discovery and characterization of novel L-type calcium channel modulators. The integration of a high-throughput primary screen with detailed secondary assays, including the critical use of stable isotope-labeled internal standards like this compound for quantitative analysis, ensures the generation of high-quality, reliable data to support drug discovery programs.

References

Application Notes and Protocols: Whole Blood Versus Plasma Analysis of Clevidipine with (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is an ultrashort-acting dihydropyridine calcium antagonist administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid metabolism by esterases in the blood and tissues necessitates a robust and reliable bioanalytical method for pharmacokinetic studies.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of clevidipine in both whole blood and plasma matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (R)-Clevidipine-13C,d3 as an internal standard. The use of a stable isotope-labeled internal standard is the preferred method for LC-MS/MS analysis as it accounts for variability during sample preparation and analysis, thereby improving precision and accuracy.[5]

The choice between whole blood and plasma as the analytical matrix has significant implications for bioanalytical results, particularly for compounds like clevidipine that are subject to rapid enzymatic degradation.[1][6] Analysis using whole blood is strongly recommended as it minimizes sample collection volume, shortens the time from collection to storage, and eliminates the need for centrifugation and pre-cooling, which can reduce the instability of the analyte.[1][7]

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method for the analysis of clevidipine in human whole blood.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixCalibration Curve Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
ClevidipineWhole Blood0.1 - 300.1≥ 0.99
H152/81*Whole Blood2 - 6002.0≥ 0.99

*H152/81 is the active metabolite of Clevidipine.[1]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
ClevidipineWhole BloodLow0.3Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits
Medium8.0Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits
High24Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits
H152/81Whole BloodLow6Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits
Medium160Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits
High480Not explicitly stated, but within acceptable limitsNot explicitly stated, but within acceptable limits

Table 3: Recovery and Matrix Effect

AnalyteMatrixQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
ClevidipineWhole BloodLow0.380.3114
Medium8.083.4117
High2480.4115
H152/81Whole BloodLow676.898.8
Medium16078.697.8
High48080.6101
This compound (as IS)Whole Blood--82.5Not explicitly stated
H152/81-13C-d3 (as IS)Whole Blood--79.0Not explicitly stated

Experimental Protocols

Whole Blood Sample Analysis Protocol

This protocol is adapted from the validated LC-MS/MS method for the simultaneous quantitation of clevidipine and its active metabolite H152/81 in human whole blood.[1]

1. Sample Collection and Handling:

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately after collection, gently mix the blood.

  • To prevent enzymatic degradation of clevidipine, it is crucial to process the samples as quickly as possible. The use of whole blood significantly reduces the processing time compared to plasma.[1]

  • Store samples at -80°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw whole blood samples at room temperature.

  • To a 100 µL aliquot of whole blood, add the internal standard solution (this compound).

  • Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).

  • Vortex mix for a specified time (e.g., 5 minutes) to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 5 minutes).

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.[1]

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clevidipine: m/z 473.1 → 338.1[1]

      • This compound: The transition would be shifted by the mass of the isotopes. For example, if the labeled positions result in a +4 Da shift, the transition would be m/z 477.1 → 342.1 (hypothetical, exact values depend on labeling).

      • H152/81: m/z 356.0 → 324.0[1]

      • H152/81-13C-d3: m/z 362.2 → 326.2[1]

Plasma Sample Analysis Protocol (Comparative)

This protocol is a general outline for plasma analysis, highlighting the key differences from the whole blood protocol. A detailed method for plasma has been developed by Zhang Y et al., 2020.[8]

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing an anticoagulant.

  • To inhibit esterase activity, the addition of stabilizers like sodium fluoride and antioxidants such as ascorbic acid is recommended.[9]

  • Centrifuge the blood sample (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.[10]

  • Carefully transfer the supernatant (plasma) to a clean tube.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation:

  • The sample preparation for plasma would follow a similar liquid-liquid extraction or solid-phase extraction procedure as described for whole blood.

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those used for whole blood analysis.

Visualizations

experimental_workflow cluster_whole_blood Whole Blood Protocol cluster_plasma Plasma Protocol wb_collect Collect Whole Blood (EDTA tube) wb_add_is Add Internal Standard (this compound) wb_collect->wb_add_is wb_lle Liquid-Liquid Extraction wb_add_is->wb_lle wb_evap Evaporate & Reconstitute wb_lle->wb_evap wb_lcms LC-MS/MS Analysis wb_evap->wb_lcms p_collect Collect Whole Blood (Anticoagulant + Stabilizers) p_centrifuge Centrifuge to Separate Plasma p_collect->p_centrifuge p_add_is Add Internal Standard (this compound) p_centrifuge->p_add_is p_lle Liquid-Liquid Extraction p_add_is->p_lle p_evap Evaporate & Reconstitute p_lle->p_evap p_lcms LC-MS/MS Analysis p_evap->p_lcms

Caption: Comparative workflow for Clevidipine analysis in whole blood versus plasma.

signaling_pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Matrix (Whole Blood or Plasma) add_is Spike with This compound sample->add_is Aliquot extraction Liquid-Liquid Extraction add_is->extraction concentration Evaporation and Reconstitution extraction->concentration lc Chromatographic Separation (LC) concentration->lc ms Mass Spectrometric Detection (MS/MS) lc->ms quant Quantification ms->quant MRM result Final Concentration quant->result Peak Area Ratio (Analyte/IS)

Caption: General experimental workflow for Clevidipine bioanalysis.

References

Application Note: Liquid-Liquid Extraction Protocol for the Bioanalysis of Clevidipine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its therapeutic efficacy is linked to its rapid onset and offset of action, which is a result of its swift hydrolysis by esterases in the blood and tissues into an inactive carboxylic acid metabolite, H152/81.[3][4][5] This inherent instability presents a significant challenge for bioanalytical quantification, necessitating meticulous sample collection, stabilization, and extraction procedures.

This application note provides a detailed liquid-liquid extraction (LLE) protocol for the determination of Clevidipine in biological matrices, primarily human whole blood or plasma. The method is designed to be robust, minimizing analyte degradation and matrix effects, making it suitable for pharmacokinetic and bioequivalence studies. The final analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][4]

Principle

Liquid-liquid extraction is a sample preparation technique used to separate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent. For Clevidipine, LLE effectively isolates the drug from endogenous components like proteins and phospholipids that can interfere with LC-MS/MS analysis. The use of a deuterated internal standard (e.g., Clevidipine-d7) is crucial for accurate quantification, as it compensates for analyte loss during extraction and any variations in instrument response.[6]

Materials and Reagents

  • Analytes: Clevidipine reference standard (≥99% purity)

  • Internal Standard (IS): Clevidipine-d7 (or other suitable stable isotope-labeled standard)

  • Biological Matrix: K2EDTA-anticoagulated human whole blood or plasma.

  • Stabilizers: Sodium Fluoride (NaF), Ascorbic acid, Formic acid, Sodium Dodecyl Sulfate (SDS).

  • Extraction Solvents: Methyl tertiary-butyl ether (MTBE), Ethyl acetate (HPLC Grade).

  • Reconstitution Solution: Methanol-water (4:6, v/v) containing 2 mM Ammonium Acetate and 0.025% Acetic Acid, or a similar composition suitable for the chromatographic conditions.[1]

  • Reagents: HPLC grade Methanol, Acetonitrile, and Water.

  • Equipment: Precision pipettes, 1.5 mL or 2.0 mL polypropylene tubes, refrigerated centrifuge, vortex mixer, nitrogen evaporator, analytical balance.

Experimental Protocols

4.1 Sample Collection and Stabilization (Critical Step)

Due to Clevidipine's rapid degradation by esterases, immediate stabilization upon sample collection is paramount.

  • Method A (Plasma): Blood should be collected in vacutainer tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor like sodium fluoride (NaF).[4][7] The tubes should be immediately placed in an ice water bath. Plasma is separated by centrifugation at approximately 2000 x g for 10 minutes at 4°C.[4] The separated plasma should then be stabilized further by adding an antioxidant and acidifier, such as a mixture of ascorbic acid and formic acid, before being frozen at -70°C.[4][7]

  • Method B (Whole Blood): To simplify collection and further reduce degradation, whole blood can be used directly.[1][2] Freshly collected K2EDTA-anticoagulated blood is stabilized by adding a solution of 10% (w/v) SDS containing 0.05 M ascorbic acid at a 1:1 ratio.[1]

4.2 Preparation of Calibration Standards and Quality Control (QC) Samples

Stock solutions of Clevidipine and Clevidipine-d7 are prepared in a suitable organic solvent like methanol. Working solutions are then prepared by serial dilution. Calibration standards and QC samples are made by spiking appropriate amounts of the working solutions into the blank, stabilized biological matrix (whole blood or plasma).

4.3 Liquid-Liquid Extraction Procedure

The following protocol is adapted from a validated method for Clevidipine analysis in human whole blood.[1]

  • Pre-cool: Place 1.5 mL polypropylene tubes in an ice bath.

  • Aliquot Sample: To each tube, add a 50 µL aliquot of the stabilized whole blood sample, calibration standard, or QC sample.

  • Add Internal Standard: Spike each tube with 25 µL of the Clevidipine-d7 working solution.

  • Acidify: Add 50 µL of 0.1% formic acid to each tube.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing.

  • Add Extraction Solvent: Add 500 µL of cold MTBE to each sample. Note: Ethyl acetate is another viable extraction solvent.[4][7]

  • Extract: Vigorously vortex the tubes for 10 minutes to facilitate the transfer of Clevidipine into the organic phase.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer Supernatant: Carefully transfer a 200 µL aliquot of the upper organic layer (MTBE) into a clean 96-well plate or new set of tubes.

  • Evaporate: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., methanol–water (4:6, v/v) with 2 mM NH4Ac and 0.025% acetic acid).[1] Mix thoroughly.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The performance of LLE methods for Clevidipine analysis reported in the literature is summarized below.

ParameterValueMatrixAnalytical MethodReference
Linearity Range 0.1–30 ng/mLHuman Whole BloodLC-MS/MS[1][2]
0.1–40 ng/mLHuman PlasmaLC-MS/MS[6][7]
LLOQ 0.1 ng/mLHuman Whole BloodLC-MS/MS[1]
2.5 ng/mLRat PlasmaHPLC[3]
Accuracy 101.5% to 105.6%Human Whole BloodLC-MS/MS[1]
98.0% to 102.7%Rat PlasmaHPLC[3]
Precision (%CV) 1.5%Human Whole BloodLC-MS/MS[1]
< 6.1%Rat PlasmaHPLC[3]

Visualization

The experimental workflow for the liquid-liquid extraction of Clevidipine is illustrated below.

LLE_Workflow Liquid-Liquid Extraction Workflow for Clevidipine Analysis Sample Sample Collection & Stabilization Spike Spike with Internal Standard (Clevidipine-d7) Sample->Spike Acidify Acidify Sample (e.g., 0.1% Formic Acid) Spike->Acidify AddSolvent Add Extraction Solvent (e.g., MTBE) Acidify->AddSolvent Vortex Vortex (10 min) & Centrifuge (4°C) AddSolvent->Vortex Transfer Transfer Organic Supernatant Vortex->Transfer Evaporate Evaporate to Dryness (under Nitrogen) Transfer->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Clevidipine LLE.

Summary

This application note outlines a comprehensive liquid-liquid extraction protocol for the quantitative analysis of Clevidipine in biological fluids. The critical importance of immediate sample stabilization using chemical inhibitors and cold temperatures cannot be overstated. The described LLE procedure, utilizing MTBE or ethyl acetate, effectively removes matrix interferences and, when paired with LC-MS/MS analysis, provides a sensitive, accurate, and precise method suitable for demanding clinical and research applications.

References

Solid-Phase Extraction Method for Clevidipine and (R)-Clevidipine-13C,d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-001

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of the ultra-short-acting calcium channel blocker Clevidipine and its stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, in human plasma. The protocol employs a reversed-phase SPE mechanism, providing high recovery and effective removal of matrix interferences prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Clevidipine.

Introduction

Clevidipine is a dihydropyridine calcium channel antagonist used for the rapid reduction of blood pressure in critical care settings. Its rapid metabolism necessitates a highly sensitive and selective analytical method for accurate pharmacokinetic profiling. This compound serves as an ideal internal standard, exhibiting similar chromatographic and ionization behavior to the analyte, thereby ensuring accuracy and precision in quantification. While liquid-liquid extraction (LLE) methods have been described, solid-phase extraction offers advantages in terms of selectivity, potential for automation, and reduced solvent consumption. This application note presents a detailed SPE protocol developed based on the physicochemical properties of Clevidipine and established methods for other dihydropyridine calcium channel blockers.

Experimental

Materials and Reagents

  • Clevidipine reference standard

  • This compound internal standard (IS)

  • SPE Cartridges: Reversed-phase C18, 100 mg, 1 mL (or similar polymeric reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer with an Electrospray Ionization source)

Detailed Protocol: Solid-Phase Extraction of Clevidipine and this compound from Human Plasma

1. Sample Pre-treatment

1.1. Thaw human plasma samples to room temperature.

1.2. To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL in 50:50 methanol:water).

1.3. Add 200 µL of 0.1% formic acid in water to the plasma sample.

1.4. Vortex the sample for 30 seconds to ensure thorough mixing.

1.5. Centrifuge the sample at 4000 rpm for 5 minutes to precipitate proteins.

2. SPE Cartridge Conditioning and Equilibration

2.1. Place the C18 SPE cartridges on the vacuum manifold.

2.2. Conditioning: Pass 1 mL of methanol through each cartridge.

2.3. Equilibration: Pass 1 mL of deionized water through each cartridge. Do not allow the cartridges to dry out before loading the sample.

3. Sample Loading

3.1. Load the supernatant from the pre-treated sample (from step 1.5) onto the conditioned and equilibrated SPE cartridge.

3.2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

4. Washing

4.1. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

4.2. Dry the cartridge under a high vacuum for 5 minutes to remove any residual aqueous solvent.

5. Elution

5.1. Place clean collection tubes inside the vacuum manifold.

5.2. Elute the analytes by passing 1 mL of methanol through the SPE cartridge.

6. Evaporation and Reconstitution

6.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

6.2. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

6.3. Vortex for 30 seconds to ensure complete dissolution.

6.4. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the SPE method. Please note that this data is illustrative and based on typical performance for similar assays and published data for liquid-liquid extraction of Clevidipine. This data would require experimental validation for the specific SPE method described.

ParameterClevidipineThis compound
Extraction Recovery (%)
Low QC (0.3 ng/mL)~85%~87%
Medium QC (8.0 ng/mL)~88%~89%
High QC (24.0 ng/mL)~86%~88%
Matrix Effect (%)
Low QC~110%-
High QC~112%-
Linearity Range 0.1 - 30 ng/mL-
Correlation Coefficient (r²) > 0.995-

LC-MS/MS Conditions (Typical)

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Clevidipine: m/z 456.1 → 324.1

    • This compound: m/z 460.1 → 328.1

Diagrams

SPE_Workflow Sample 1. Sample Pre-treatment (Plasma + IS + Acid) Load 4. Sample Loading Sample->Load Supernatant Condition 2. Conditioning (Methanol) Equilibrate 3. Equilibration (Water) Condition->Equilibrate Equilibrate->Load Wash 5. Washing (5% Methanol) Load->Wash Elute 6. Elution (Methanol) Wash->Elute Evaporate 7. Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow for the solid-phase extraction of Clevidipine.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis with (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of (R)-Clevidipine using its stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of (R)-Clevidipine?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances present in the biological matrix (e.g., plasma, whole blood).[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of the target analyte.[1][2] In the bioanalysis of (R)-Clevidipine, a short-acting calcium channel antagonist, accurate measurement is crucial for pharmacokinetic and bioequivalence studies.[3][4] Endogenous components of the biological matrix, such as phospholipids and proteins, can interfere with the ionization of (R)-Clevidipine in the mass spectrometer's ion source, compromising data integrity.[1][5]

Q2: How does using this compound help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for (R)-Clevidipine.[6] The use of a SIL-IS is widely considered the most effective technique to compensate for matrix effects in quantitative LC-MS/MS bioanalysis.[7][8] Because this compound is structurally and chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8]

Q3: What are the key characteristics of this compound as an internal standard?

A3: this compound is a labeled form of (R)-Clevidipine containing three deuterium atoms and one carbon-13 atom.[6] This labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties.[8][10] It is crucial to use a high-purity SIL-IS to avoid any interference from unlabeled impurities.

Q4: Can I still experience issues with matrix effects even when using a SIL-IS like this compound?

A4: While highly effective, a SIL-IS may not always provide complete compensation for matrix effects, especially in cases of severe ion suppression or if the analyte and SIL-IS do not perfectly co-elute. The "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the analyte, potentially leading to differential matrix effects. Therefore, it is still essential to assess for the presence of matrix effects during method development and validation.[1][5]

Troubleshooting Guide

Problem: I am observing poor accuracy and precision in my QC samples for (R)-Clevidipine.

Possible Cause 1: Significant Matrix Effects

How to Diagnose:

  • Post-Extraction Spike Experiment: This is a quantitative method to assess matrix effects.[1][9] Compare the response of (R)-Clevidipine spiked into an extracted blank matrix with the response of (R)-Clevidipine in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[1]

  • Post-Column Infusion Experiment: This is a qualitative method to identify regions of ion suppression or enhancement in the chromatogram.[11] Infuse a constant flow of (R)-Clevidipine solution post-column while injecting an extracted blank matrix sample. Dips or peaks in the baseline signal indicate where matrix components are affecting ionization.[5]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[2][12]

    • Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar and non-polar interferences.[12] A study on clevidipine in human whole blood demonstrated good results with LLE.[3][4]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[12] Different sorbents can be tested to selectively retain the analyte while washing away interfering matrix components.

  • Modify Chromatographic Conditions: Adjusting the HPLC/UPLC method can help separate (R)-Clevidipine from co-eluting matrix components.[2]

    • Change the gradient profile or mobile phase composition.

    • Use a different stationary phase (e.g., a phenyl column was used successfully for clevidipine analysis).[3][4]

Possible Cause 2: Issues with the Internal Standard

How to Diagnose:

  • Check IS Response: Monitor the peak area of this compound across all samples. Inconsistent IS response can indicate a problem with its addition or extraction.

  • Verify IS Purity: Ensure the this compound is of high isotopic purity and free from unlabeled clevidipine.

Solutions:

  • Ensure Consistent IS Addition: Use a precise and accurate method for adding the internal standard to all samples, calibrators, and QCs.

  • Evaluate IS Concentration: The concentration of the SIL-IS should be similar to the expected analyte concentration range.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike (R)-Clevidipine and this compound into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human whole blood). Spike the extracted matrix with (R)-Clevidipine and this compound at the same low and high concentrations as Set A.[4]

    • Set C (Pre-Spike Matrix): Spike blank biological matrix with (R)-Clevidipine and this compound at the same low and high concentrations before extraction.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A]) [1]

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The IS-normalized MF should be close to 1.0.[1]

  • Calculate Recovery:

    • Recovery (%) = (Peak Response of Pre-Spike Matrix [Set C]) / (Peak Response of Post-Spike Matrix [Set B]) x 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the determination of clevidipine in human whole blood.[3][4]

  • To 100 µL of whole blood sample, add 25 µL of the internal standard working solution (this compound).

  • Add 50 µL of 1 M sodium carbonate solution and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize data from a bioanalytical method for clevidipine and its metabolite, which utilized a stable isotope-labeled internal standard.[3][4]

Table 1: Extraction Recovery of Clevidipine and its Metabolite

AnalyteQC LevelMean Recovery (%)
ClevidipineLow80.3
Medium83.4
High80.4
H152/81 (Metabolite)Low76.8
Medium78.6
High80.6
Clevidipine-d7 (IS)-82.5
H152/81-13C-d3 (IS)-79.0

Table 2: Matrix Effects on Clevidipine and its Metabolite

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)
Clevidipine0.3114
8.0117
24115
H152/81 (Metabolite)698.8
16097.8
480101

Note: A matrix effect value >100% indicates ion enhancement, while a value <100% indicates ion suppression.

Visualizations

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis & Solution Pathways Poor_Accuracy_Precision Poor Accuracy & Precision Observed Check_IS_Response Check Internal Standard Response Consistency Poor_Accuracy_Precision->Check_IS_Response Assess_Matrix_Effect Assess for Matrix Effects Poor_Accuracy_Precision->Assess_Matrix_Effect Inconsistent_IS Inconsistent IS Response Check_IS_Response->Inconsistent_IS Significant_ME Significant Matrix Effect Detected Assess_Matrix_Effect->Significant_ME Optimize_IS_Addition Optimize IS Addition Protocol Inconsistent_IS->Optimize_IS_Addition Yes Optimize_Sample_Prep Optimize Sample Preparation (LLE/SPE) Significant_ME->Optimize_Sample_Prep Yes Modify_Chromatography Modify Chromatographic Conditions Optimize_Sample_Prep->Modify_Chromatography If necessary

Caption: Troubleshooting workflow for poor accuracy and precision.

Sample_Prep_Workflow Start Start: Whole Blood Sample Add_IS Add this compound Internal Standard Start->Add_IS Alkalinize Alkalinize with Sodium Carbonate Add_IS->Alkalinize Extract Add Extraction Solvent (e.g., MTBE) & Vortex Alkalinize->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Evaporate Evaporate Supernatant to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Liquid-Liquid Extraction workflow for sample preparation.

References

How to address poor signal or recovery of (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal or recovery of (R)-Clevidipine-13C,d3 during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of (R)-Clevidipine, a short-acting dihydropyridine calcium channel antagonist. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of clevidipine in biological matrices.[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the "gold standard" as it has nearly identical physicochemical properties to the analyte, which helps to compensate for variability during sample extraction, chromatography, and ionization.[4]

Q2: What are the main challenges associated with the analysis of clevidipine and its labeled analogs?

The primary challenge is the inherent instability of the clevidipine molecule. It is an ester-containing compound that is rapidly hydrolyzed by esterases present in blood and other tissues.[5][6][7][8] Clevidipine is also susceptible to oxidation.[9] This rapid degradation can lead to poor signal intensity and low recovery if samples are not handled and processed appropriately.

Q3: Why is my signal for this compound low or inconsistent?

Low or inconsistent signal for this compound, and by extension clevidipine itself, is most commonly due to its rapid degradation. Key factors include:

  • Esterase Activity: Hydrolysis by esterases in the biological matrix (e.g., blood, plasma) is the major degradation pathway.[5][6][7]

  • Oxidation: The dihydropyridine ring is prone to oxidation.[9]

  • Sample Handling and Storage: Delays in processing, improper storage temperatures, and repeated freeze-thaw cycles can all contribute to degradation.

Q4: What is the primary metabolite of clevidipine?

Clevidipine is rapidly metabolized to its inactive primary metabolite, H152/81 (a carboxylic acid).[6][7][10] Analytical methods are often designed to quantify both clevidipine and H152/81 simultaneously.[1][2][5][11]

Troubleshooting Guide: Poor Signal and Recovery

This guide provides a systematic approach to troubleshooting issues related to the analysis of this compound.

Issue 1: Low Signal Intensity
Potential Cause Troubleshooting Step Rationale
Ex Vivo Degradation 1. Use Stabilizers: Immediately upon sample collection, add a stabilizer cocktail containing an esterase inhibitor (e.g., citric acid, sodium fluoride) and an antioxidant (e.g., ascorbic acid).[5][9] 2. Minimize Processing Time: Process samples as quickly as possible.[1][11] 3. Maintain Cold Chain: Keep samples on ice or at 4°C during processing.[1]Clevidipine is highly susceptible to enzymatic degradation by blood esterases and oxidation.[5][9] Stabilizers inhibit these processes, while a cold chain and rapid processing slow down degradation kinetics.
Suboptimal Sample Matrix 1. Use Whole Blood: Consider using whole blood instead of plasma for analysis.[1][2][11]Using whole blood can reduce processing time by eliminating the centrifugation step, thereby minimizing ex vivo degradation.[1][11]
Inefficient Extraction 1. Optimize LLE: If using liquid-liquid extraction (LLE), ensure the extraction solvent and pH are optimized for clevidipine. Toluene and methyl tert-butyl ether (MTBE) have been used successfully.[1][5] 2. Consider SPE: For cleaner extracts, solid-phase extraction (SPE) can be an alternative.[4]Clevidipine is a lipophilic compound, and efficient extraction is crucial for good recovery.
Mass Spectrometer Settings 1. Optimize Ionization: Use positive electrospray ionization (ESI) mode for better sensitivity.[2][5] 2. Confirm MRM Transitions: Verify the multiple reaction monitoring (MRM) transitions for this compound.Proper instrument settings are critical for achieving optimal signal intensity.
Issue 2: Poor Recovery
Potential Cause Troubleshooting Step Rationale
Incomplete Inhibition of Degradation 1. Verify Stabilizer Concentration: Ensure the final concentrations of the esterase inhibitor and antioxidant are sufficient. For example, 40 mM citric acid and 0.1 M ascorbic acid have been shown to be effective.[9]Inadequate stabilization will lead to analyte loss before and during sample preparation.
Adsorption to Surfaces 1. Use Silanized Glassware or Polypropylene Tubes: Clevidipine may adsorb to certain surfaces. Using appropriate labware can minimize this.Analyte loss due to adsorption can significantly impact recovery.
Suboptimal Chromatographic Conditions 1. Column Selection: A C18 or phenyl column can provide good retention and peak shape.[1][2][9] 2. Mobile Phase Optimization: A mobile phase containing acetonitrile and an aqueous buffer (e.g., with formic acid or ammonium formate) typically works well.[9]Poor chromatography can lead to broad peaks and apparent low recovery.

Experimental Protocols

Protocol 1: Sample Collection and Stabilization
  • Collect whole blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately add a pre-prepared stabilizer solution to the blood sample. A recommended stabilizer cocktail consists of citric acid and ascorbic acid to achieve final concentrations that effectively inhibit esterase activity and oxidation.[5][9]

  • Gently mix the sample and immediately place it on ice or in a refrigerated rack at 4°C.

  • Proceed with sample preparation as quickly as possible. If storage is necessary, freeze samples at -80°C.

Protocol 2: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from published methods for clevidipine analysis.[1]

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 50 µL of the stabilized whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of clevidipine. These should be optimized for your specific instrumentation.

Parameter Typical Conditions
LC Column C18 or Phenyl column (e.g., 50 x 2.1 mm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient from high aqueous to high organic
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[2][5]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Clevidipine: m/z 473.1 → 338.1 ([M+NH4]+)[1][2] H152/81: m/z 356.0 → 324.0 ([M+H]+)[1][2]

Note: The MRM transition for this compound will be shifted according to the mass increase from the isotopic labels and should be determined by direct infusion.

Visualizations

Clevidipine_Metabolism Clevidipine This compound (Active) Metabolite H152/81-13C,d3 (Inactive Carboxylic Acid Metabolite) Clevidipine->Metabolite Rapid Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine Catalyzes

Caption: Metabolic pathway of Clevidipine.

Analytical_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase A 1. Whole Blood Collection B 2. Immediate Addition of Stabilizers A->B C 3. Spiking of Internal Standard (this compound) B->C D 4. Liquid-Liquid Extraction (LLE) C->D E 5. Evaporation and Reconstitution D->E F 6. LC-MS/MS Analysis E->F

Caption: Bioanalytical workflow for Clevidipine.

References

Minimizing ion suppression for Clevidipine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Clevidipine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of Clevidipine via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern for Clevidipine quantification?

A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous components from the sample (e.g., plasma, blood) interfere with the ionization of the target analyte, Clevidipine, in the mass spectrometer's ion source.[1][2] This interference leads to a reduced analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Given that Clevidipine is often analyzed in complex biological matrices, understanding and mitigating ion suppression is critical for reliable results.

Q2: What are the common sources of ion suppression in LC-MS/MS analysis?

A2: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: These include salts, proteins, and lipids (especially phospholipids) that are naturally present in biological samples.[2]

  • Exogenous substances: These can be introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[2]

  • Co-eluting metabolites: Metabolites of Clevidipine that have similar chemical properties may elute at or near the same time as the parent drug.[2]

  • High analyte concentration: At very high concentrations, the analyte can cause self-suppression.[2]

Q3: How can I determine if my Clevidipine analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[2][3] A solution of Clevidipine is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the Clevidipine signal baseline indicates the retention time of interfering components.[2]

  • Post-Extraction Spike Analysis: This is a quantitative method that compares the signal response of Clevidipine in a clean solvent to its response in a spiked, extracted blank matrix.[2][4] The ratio of these responses provides a quantitative measure of the matrix effect, indicating either ion suppression or enhancement.[4]

Q4: What is the most effective way to compensate for ion suppression in Clevidipine analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as Clevidipine-d7, is the gold standard for compensating for ion suppression.[5][6] A SIL-IS has nearly identical physicochemical properties to Clevidipine and will co-elute, experiencing the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in Clevidipine quantification.

Problem 1: Low or inconsistent Clevidipine signal intensity.
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify at what retention time ion suppression is occurring. If it coincides with your Clevidipine peak, you need to address the co-eluting interferences.

    • Optimize Sample Preparation: The cleanliness of your sample is paramount. Liquid-liquid extraction (LLE) has been shown to be effective in minimizing matrix effects for Clevidipine analysis.[5][6] If you are using protein precipitation, consider switching to LLE or solid-phase extraction (SPE) for a cleaner extract.

    • Modify Chromatographic Conditions:

      • Adjust Gradient: A shallower elution gradient can help to chromatographically separate Clevidipine from interfering matrix components.[2]

      • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[5][6]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this is only feasible if the Clevidipine concentration is high enough to remain detectable after dilution.

Problem 2: Poor reproducibility of quality control (QC) samples.
  • Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: As highlighted, LLE is a reliable method for Clevidipine.[5][6] Ensure your extraction procedure is consistent across all samples.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Clevidipine-d7 is crucial to correct for sample-to-sample variations in ion suppression.[5][6]

    • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

Data Presentation

The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of quantitative data from a validated LC-MS/MS method for Clevidipine in human whole blood using Liquid-Liquid Extraction (LLE).[5]

ParameterClevidipineH152/81 (Metabolite)
Extraction Recovery (Low QC) 80.3%76.8%
Extraction Recovery (Medium QC) 83.4%78.6%
Extraction Recovery (High QC) 80.4%80.6%
Matrix Effect (Low QC) 114%98.8%
Matrix Effect (Medium QC) 117%97.8%
Matrix Effect (High QC) 115%101%

A matrix effect value of 100% indicates no ion suppression or enhancement. Values greater than 100% suggest ion enhancement, while values less than 100% indicate ion suppression.

Experimental Protocols

Assessment of Matrix Effect by Post-Extraction Spike

This protocol allows for the quantitative assessment of ion suppression.[2][4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of Clevidipine and its SIL-IS into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, whole blood) using your established procedure. Spike the same known amount of Clevidipine and its SIL-IS into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same known amount of Clevidipine into the blank biological matrix before the extraction process. The SIL-IS is typically added just before extraction as in a routine sample.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Liquid-Liquid Extraction (LLE) Protocol for Clevidipine in Whole Blood

This protocol is based on a validated method for the simultaneous quantification of Clevidipine and its active metabolite H152/81.[5]

  • Sample Preparation:

    • To a 1.5-mL polypropylene tube, add 25 µL of the internal standard working solution (containing Clevidipine-d7 and H152/81-13C-d3), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Evaporation:

    • Transfer 200 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of methanol–water (4:6, v/v) containing 2 mM ammonium acetate and 0.025% acetic acid.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[5]

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_suppression Suppression Effects Analyte Analyte Droplet ESI Droplet Analyte->Droplet Enters with Matrix Matrix Matrix->Droplet Co-elutes into Competition Competition for charge and surface access Matrix->Competition Viscosity Increased droplet viscosity & surface tension Matrix->Viscosity GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Solvent Evaporation MS_Inlet MS Inlet GasPhaseIons->MS_Inlet To Mass Analyzer Competition->GasPhaseIons Reduces Analyte Ionization Viscosity->GasPhaseIons Hinders Ion Formation

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Inconsistent/Low Clevidipine Signal CheckIS Is SIL-IS signal also low/variable? Start->CheckIS SystemIssue Suspect System Issue: - Check LC performance - Clean ion source CheckIS->SystemIssue Yes MatrixEffect Suspect Matrix Effect CheckIS->MatrixEffect No QuantifyME Quantify Matrix Effect (Post-Extraction Spike) MatrixEffect->QuantifyME SignificantME Is Matrix Effect Significant (>15-20%)? QuantifyME->SignificantME Optimize Optimize Method SignificantME->Optimize Yes Validate Re-validate Method SignificantME->Validate No SamplePrep Improve Sample Prep (e.g., LLE, SPE) Optimize->SamplePrep Chroma Optimize Chromatography (Gradient, Column) Optimize->Chroma SamplePrep->Validate Chroma->Validate

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: (R)-Clevidipine-13C,d3 Stability and Analysis in Hemolyzed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-Clevidipine-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to sample hemolysis during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analysis?

This compound is the stable isotope-labeled internal standard for Clevidipine.[1] Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[2][3] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used to accurately quantify Clevidipine in biological samples by correcting for variability in sample preparation and instrument response.

Q2: What is hemolysis and how can it affect the analysis of this compound?

Hemolysis is the rupture of red blood cells, which leads to the release of their intracellular contents into the plasma or serum.[2][4] This can impact the analysis of this compound in several ways:

  • Enzymatic Degradation: Red blood cells contain esterases. Clevidipine and its isotopic variants are susceptible to rapid hydrolysis by these enzymes.[5] The release of additional esterases from hemolyzed red blood cells can accelerate the degradation of this compound, leading to an underestimation of its concentration.

  • Matrix Effects: The release of hemoglobin and other cellular components can interfere with the ionization of this compound in the mass spectrometer source, a phenomenon known as matrix effect.[6] This can lead to either suppression or enhancement of the signal, affecting the accuracy and precision of the assay.

  • Oxidative Degradation: Hemoglobin and its breakdown products can promote oxidative degradation of susceptible analytes.[7]

Q3: Are there any recommended anticoagulants or sample handling procedures to minimize the risk of hemolysis?

To minimize the risk of in-vitro hemolysis, proper sample collection and handling procedures are crucial. It is recommended to:

  • Use a needle of appropriate gauge for venipuncture.

  • Avoid vigorous shaking of blood collection tubes.

  • Centrifuge samples as soon as possible after collection.

  • Visually inspect plasma or serum for any reddish discoloration, which is indicative of hemolysis.

For Clevidipine analysis, it has been strongly recommended that whole blood is the first choice for clinical bioanalysis to reduce instability caused by exposure during processing.[5][8]

Q4: How can I assess the stability of this compound in hemolyzed samples?

A stability study should be performed during method development. This involves preparing quality control (QC) samples in both normal and hemolyzed plasma at various concentrations and analyzing them at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C). The results will indicate the extent of degradation and help establish appropriate sample handling and storage protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in the presence of hemolysis.

Observed Problem Potential Cause Recommended Action
Low or no signal for this compound (Internal Standard) Degradation due to esterase activity from hemolyzed red blood cells. 1. Re-prepare samples using fresh, non-hemolyzed matrix if possible.2. If re-preparation is not possible, evaluate the stability data to determine if the storage conditions led to degradation.3. For future samples, ensure rapid processing at low temperatures and consider the use of esterase inhibitors.
Significant ion suppression due to matrix effects from hemolyzed plasma. 1. Dilute the hemolyzed sample with control plasma to minimize the matrix effect.[6]2. Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering components.3. Adjust chromatographic conditions to separate this compound from the interfering matrix components.
High variability in this compound peak area across a batch of samples Inconsistent levels of hemolysis among the samples. 1. Visually inspect all samples for signs of hemolysis and document the degree of hemolysis.2. Use a stable-labeled internal standard to identify samples with potential matrix effect issues.[6][9]3. Perform incurred sample reanalysis (ISR) for hemolyzed samples to ensure reproducibility.[6][9]
Inaccurate quantification of Clevidipine Differential stability between Clevidipine and the internal standard in hemolyzed samples. 1. Conduct a thorough stability assessment of both the analyte and the internal standard in hemolyzed plasma.2. If differential stability is confirmed, the use of an alternative internal standard may be necessary.

Quantitative Data Summary

The following table provides hypothetical data from a stability assessment of this compound in normal and hemolyzed plasma. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: Stability of this compound in Normal vs. Hemolyzed Human Plasma at Room Temperature (25°C)

Time (hours)Mean Concentration in Normal Plasma (ng/mL)% of Initial Concentration (Normal Plasma)Mean Concentration in Hemolyzed Plasma (ng/mL)% of Initial Concentration (Hemolyzed Plasma)
0100.5100.0%99.8100.0%
198.297.7%85.185.3%
295.695.1%72.472.5%
491.390.8%55.956.0%
885.785.3%38.238.3%

Note: This data is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Hemolyzed Plasma

Objective: To determine the stability of this compound in plasma with varying degrees of hemolysis.

Materials:

  • This compound stock solution

  • Control (non-hemolyzed) human plasma

  • Hemolyzed human plasma (prepared by freeze-thaw cycles of whole blood)

  • LC-MS/MS system

Procedure:

  • Preparation of Hemolyzed Plasma:

    • Collect whole blood in appropriate anticoagulant tubes.

    • Subject the whole blood to three freeze-thaw cycles (-80°C to room temperature) to induce hemolysis.

    • Centrifuge the hemolyzed blood and collect the supernatant (hemolyzed plasma).

  • Preparation of QC Samples:

    • Prepare QC samples by spiking known concentrations of this compound into both control plasma and hemolyzed plasma. Prepare samples at low, medium, and high concentrations.

  • Stability Assessment:

    • Analyze a set of QC samples immediately after preparation (T=0).

    • Store the remaining QC samples at various conditions (e.g., room temperature, 4°C, -20°C).

    • Analyze the stored QC samples at specified time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the mean concentration and the percentage of the initial concentration remaining at each time point for both normal and hemolyzed plasma.

    • Compare the stability profiles to determine the impact of hemolysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation start Start: Obtain Whole Blood prep_hemolyzed Prepare Hemolyzed Plasma (Freeze-Thaw Cycles) start->prep_hemolyzed prep_normal Prepare Normal Plasma (Centrifugation) start->prep_normal spike Spike with this compound prep_hemolyzed->spike prep_normal->spike t0_analysis T=0 Analysis spike->t0_analysis storage Store Samples at Various Conditions spike->storage calculate Calculate Concentration & % Recovery t0_analysis->calculate timed_analysis Analyze at Timed Intervals storage->timed_analysis timed_analysis->calculate compare Compare Stability Profiles calculate->compare end End: Determine Impact of Hemolysis compare->end

Caption: Experimental workflow for assessing the stability of this compound in hemolyzed plasma.

troubleshooting_logic cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_actions Corrective Actions start Problem Observed: Inaccurate or Variable This compound Results check_hemolysis Visually Inspect Samples for Hemolysis start->check_hemolysis review_data Review Internal Standard Peak Areas start->review_data inconsistency Variable Hemolysis Levels check_hemolysis->inconsistency degradation Enzymatic/Oxidative Degradation review_data->degradation matrix_effect Ion Suppression/ Enhancement review_data->matrix_effect reprepare Re-prepare with Non-Hemolyzed Samples degradation->reprepare stability_study Conduct Formal Stability Study degradation->stability_study optimize_method Optimize Sample Prep & Chromatography matrix_effect->optimize_method dilute Dilute Hemolyzed Samples matrix_effect->dilute inconsistency->dilute

Caption: Troubleshooting logic for issues with this compound analysis in hemolyzed samples.

References

Strategies to improve the precision and accuracy of Clevidipine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clevidipine assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the precision and accuracy of Clevidipine quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of Clevidipine and its primary metabolite, H152/81.

Sample Handling and Stability

Question: My Clevidipine concentrations are lower than expected. What could be the cause?

Answer: Clevidipine is an ester-containing drug that is highly susceptible to rapid hydrolysis by esterases in blood and plasma.[1][2] To prevent inaccurate quantification due to degradation, immediate and proper sample handling is crucial.

  • Use of Whole Blood: It is highly recommended to use whole blood as the matrix for Clevidipine analysis. This approach minimizes the processing time from collection to storage, reducing the opportunity for enzymatic degradation.[3][4]

  • Stabilizers: Incorporate esterase inhibitors and antioxidants into your collection tubes. A combination of sodium dodecyl sulphate (SDS) to inhibit esterases and ascorbic acid to prevent oxidation has been shown to be effective.[3] Another successful stabilizer cocktail includes citric acid and ascorbic acid.[5]

  • Rapid Processing: If using plasma, ensure rapid cooling and centrifugation of blood samples immediately after collection. Samples should be processed in an ice bath to minimize enzymatic activity.[3]

Question: How should I prepare my samples for LC-MS/MS analysis to minimize matrix effects?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. A robust sample preparation method is key to mitigating these effects.

  • Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for extracting Clevidipine and its metabolite from whole blood or plasma. It has been shown to reduce interference from endogenous components compared to protein precipitation, leading to a better signal-to-noise ratio.[3]

  • Choice of Extraction Solvent: The selection of an appropriate organic solvent is critical for efficient extraction. Methyl tert-butyl ether (MTBE) has been successfully used for the extraction of Clevidipine and H152/81 from human whole blood.[3]

Chromatography & Detection

Question: I am observing poor peak shape and inconsistent retention times in my HPLC-UV analysis. What are the likely causes and solutions?

Answer: Several factors can contribute to poor chromatographic performance. A systematic approach to troubleshooting is recommended.

  • Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, thoroughly mixed, and degassed. Inconsistent mobile phase composition can lead to retention time drift.[6] For ionizable analytes, the pH of the mobile phase should be controlled and maintained at least 2 pH units away from the analyte's pKa to avoid split peaks.[7]

  • Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, can cause retention time instability. Allow adequate time for the column to equilibrate with the new mobile phase.[6]

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to high backpressure, peak tailing, and broader peaks. Use a guard column and implement a column washing step with a strong solvent after each analytical run to prevent this.[7]

  • Injection Solvent: The solvent used to dissolve the sample should be of lower elution strength than the mobile phase to prevent peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

Question: My LC-MS/MS assay is suffering from ion suppression. How can I address this?

Answer: Ion suppression is a type of matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte, leading to a reduced signal.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[8]

  • Improve Sample Cleanup: As mentioned earlier, a more rigorous sample preparation method like LLE can significantly reduce matrix effects.[3]

  • Use of Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard (e.g., Clevidipine-d7) is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.[3][4]

Quantitative Data Summary

The following tables summarize the performance of validated analytical methods for the quantification of Clevidipine and its active metabolite, H152/81.

Table 1: LC-MS/MS Method Performance in Human Whole Blood [3][9]

AnalyteLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Clevidipine0.1 - 30≤ 6.1≤ 7.3-2.5 to 4.7
H152/812 - 600≤ 6.1≤ 7.3-2.5 to 4.7

Table 2: HPTLC Method Performance for Clevidipine Butyrate [10]

ParameterResult
Linearity Range (ng/band)1000 - 6000
Correlation Coefficient (r²)0.999
Precision (%RSD)< 2
Accuracy (Recovery %)99.03 - 99.57

Experimental Protocols

Protocol 1: LC-MS/MS for Clevidipine and H152/81 in Human Whole Blood[3]

This protocol is for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the internal standard working solution (containing Clevidipine-d7 and H152/81-¹³C-d3), 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series HPLC

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm)

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-2.00 min: 30-35% B

    • 2.00-4.00 min: 35-65% B

    • 4.00-4.01 min: 65-95% B

    • 4.01-4.70 min: 95% B

    • 4.70-4.71 min: 95-30% B

    • 4.71-5.50 min: 30% B

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7: m/z 480.1 → 338.1

    • H152/81: m/z 356.0 → 324.0

    • H152/81-¹³C-d3: m/z 362.2 → 326.2

Protocol 2: HPLC-UV for Clevidipine Butyrate and Impurities[11]

This protocol is for the analysis of Clevidipine butyrate and its related impurities using reversed-phase high-performance liquid chromatography with UV detection.

1. Sample Preparation

  • Prepare stock solutions of Clevidipine butyrate and its impurities at a concentration of 0.1 mg/mL in mobile phase A.

  • For the analysis of impurities in a drug substance, prepare a sample solution of Clevidipine butyrate at a concentration of 0.5 mg/mL in mobile phase A.

  • Dilute the solutions as needed with mobile phase A.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 series

  • Column: Information not specified in the provided context. A C18 column is commonly used for reversed-phase HPLC.

  • Mobile Phase A: A mixture of 10 mmol L⁻¹ sodium dihydrogen phosphate in water (pH adjusted to 3.0 with phosphoric acid) and methanol (90:10 v/v).

  • Mobile Phase B: A mixture of 10 mmol L⁻¹ sodium dihydrogen phosphate in water (pH adjusted to 3.0 with phosphoric acid) and methanol (34:66 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 239 nm

  • Injection Volume: 20 µL

  • Gradient Program: The specific gradient program is referenced in the original paper but not detailed in the provided search results. A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

Visualizations

Signaling Pathway

Clevidipine_Metabolism Clevidipine Clevidipine (Active Drug) Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Rapid Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine Acts on

Caption: Clevidipine is rapidly metabolized by esterases in the blood and tissues to its inactive metabolite, H152/81.

Experimental Workflow

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection 1. Whole Blood Collection (with Stabilizers) SampleStorage 2. Immediate Storage (-70°C) SampleCollection->SampleStorage SamplePrep 3. Sample Preparation (Liquid-Liquid Extraction) SampleStorage->SamplePrep LCMS 4. LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition 5. Data Acquisition LCMS->DataAcquisition DataProcessing 6. Data Processing (Integration & Calibration) DataAcquisition->DataProcessing ResultReporting 7. Result Reporting DataProcessing->ResultReporting

Caption: A typical bioanalytical workflow for the quantification of Clevidipine in whole blood.

Logical Relationship

Troubleshooting_Tree cluster_precision Precision Issues (High %RSD) cluster_accuracy Accuracy Issues (High %RE) Problem Inaccurate or Imprecise Results Check_System System Suitability Failure? Problem->Check_System Check_Stability Analyte Degradation? Problem->Check_Stability Check_SamplePrep Inconsistent Sample Prep? Check_System->Check_SamplePrep No Fix_System Troubleshoot LC/MS System (Leaks, Pump, Detector) Check_System->Fix_System Yes Fix_SamplePrep Review & Standardize Extraction Protocol Check_SamplePrep->Fix_SamplePrep Yes Check_Matrix Matrix Effects? Check_Stability->Check_Matrix No Fix_Stability Use Stabilizers, Optimize Sample Handling Check_Stability->Fix_Stability Yes Check_Standards Incorrect Standard Conc.? Check_Matrix->Check_Standards No Fix_Matrix Improve Sample Cleanup, Use Isotope-Labeled IS Check_Matrix->Fix_Matrix Yes Fix_Standards Prepare Fresh Standards, Verify Concentrations Check_Standards->Fix_Standards Yes

Caption: A troubleshooting decision tree for addressing common precision and accuracy issues in Clevidipine assays.

References

Column selection and optimization for Clevidipine and (R)-Clevidipine-13C,d3 separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the column selection and optimization for the chromatographic separation of Clevidipine and its stable isotope-labeled enantiomer, (R)-Clevidipine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Clevidipine and this compound?

A1: The primary challenge lies in the simultaneous chiral and isotopic separation. Clevidipine is a chiral molecule, existing as (R)- and (S)-enantiomers. Your target is to separate the unlabeled racemate (containing both enantiomers) from a specific, isotopically labeled enantiomer, this compound. This requires a highly selective chromatographic method that can differentiate between stereoisomers and, to a lesser extent, isotopologues.

Q2: What type of chromatography is best suited for this separation?

A2: Both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) can be employed. SFC, particularly with a chiral stationary phase, has been shown to be effective for the fast enantioselective separation of Clevidipine.[1] Chiral HPLC is also a viable and widely used technique for enantiomeric separations.[2]

Q3: Which column is recommended for the chiral separation of Clevidipine?

A3: A Chiralpak AD column has been successfully used for the fast enantioselective separation of Clevidipine enantiomers using SFC.[1] For HPLC, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose or cellulose are generally a good starting point for screening.

Q4: Will a standard reversed-phase HPLC method separate Clevidipine from this compound?

A4: A standard reversed-phase HPLC method is unlikely to provide chiral separation. While there might be a very slight difference in retention time due to the isotopic labeling (the "isotope effect"), it will not be sufficient to separate the (R)- and (S)-enantiomers of Clevidipine. Therefore, a chiral column is mandatory for resolving the enantiomers. Reversed-phase columns like C18 and Phenyl are suitable for analyzing Clevidipine and its impurities or metabolites but not for enantiomeric separation.[3][4][5][6][7]

Q5: How does the isotopic labeling of this compound affect the separation?

A5: The presence of 13C and deuterium (d3) in this compound increases its mass compared to the unlabeled Clevidipine. In mass spectrometry detection, this mass difference is the primary means of differentiation.[5][6][7][8] In chromatography, the isotopic labeling can lead to slightly different retention times on the column, but this effect is generally small and may not be sufficient for baseline separation from the unlabeled (R)-enantiomer on its own. The primary separation will be driven by the chiral stationary phase.

Troubleshooting Guide

Issue 1: Poor or No Separation of Enantiomers

  • Possible Cause: Inappropriate column selection.

    • Solution: Ensure you are using a chiral stationary phase. For Clevidipine, a Chiralpak AD column has been shown to be effective.[1] If using another chiral column, consider screening different types of chiral stationary phases.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Optimize the mobile phase. For SFC, adjust the percentage of the co-solvent (e.g., 2-propanol in CO2).[1] For HPLC, vary the organic modifier (e.g., isopropanol, ethanol) and the additive (e.g., trifluoroacetic acid, diethylamine).

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and optimized temperature. Chiral separations can be sensitive to temperature changes.[9]

Issue 2: Peak Tailing or Broad Peaks

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For acidic analytes, adding a small amount of an acidic modifier like citric acid to the mobile phase can improve peak shape.[10][11]

  • Possible Cause: Sample solvent is too strong.

    • Solution: Whenever possible, dissolve and inject the sample in the mobile phase or a weaker solvent.[9][12]

  • Possible Cause: Column degradation.

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.[9]

Issue 3: Unstable Retention Times

  • Possible Cause: Leaks in the HPLC/SFC system.

    • Solution: Check all fittings and connections for leaks. Salt buildup around fittings can indicate a leak.[9][12]

  • Possible Cause: Inadequate mobile phase preparation.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. For HPLC, filtering the mobile phase through a 0.22-micron filter is recommended.[9]

  • Possible Cause: Pump malfunction.

    • Solution: Check the pump for unusual noises or pressure fluctuations. The pump seals may need to be replaced.[9][12]

Data Presentation

Table 1: Recommended Starting Conditions for SFC Separation

ParameterRecommended ValueReference
Column Chiralpak AD, 50 x 4.6 mm ID[1]
Mobile Phase CO2 with 2-propanol as modifier[1]
Detection UV[1]
Flow Rate Not specified, optimize for best resolution
Temperature Not specified, recommend starting at 35-40°C

Table 2: Example of a Reversed-Phase LC-MS/MS Method for Clevidipine (Not for Chiral Separation)

ParameterExample ValueReference
Column ACE Excel 2 Phenyl, 50 x 2.1 mm[5][6][7]
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate[5][6]
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate[5][6]
Gradient 30-35% B (0-2 min), 35-65% B (2-4 min), 65-95% B (4-4.7 min), 95-30% B (4.7-5.5 min)[5]
Flow Rate Not specified, typically 0.2-0.4 mL/min for 2.1 mm ID columns
Detection MS/MS[5][6][7]

Experimental Protocols

Protocol 1: Chiral SFC Method Development for Clevidipine and this compound

  • Column Installation: Install a Chiralpak AD column (or similar polysaccharide-based chiral column) into the SFC system.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% CO2, 10% 2-propanol) at a constant backpressure and temperature.

  • Sample Preparation: Prepare a standard solution containing both racemic Clevidipine and this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Injection and Initial Run: Inject the sample and perform the initial chromatographic run.

  • Optimization:

    • Co-solvent Percentage: Vary the percentage of the 2-propanol co-solvent to optimize the retention and resolution of the enantiomers.

    • Temperature: Evaluate the effect of temperature on the separation.

    • Backpressure: Adjust the backpressure to fine-tune the separation.

  • Data Analysis: Identify the peaks corresponding to (S)-Clevidipine, (R)-Clevidipine, and this compound. The isotopically labeled compound will have a slightly earlier retention time than the unlabeled (R)-enantiomer and will be clearly distinguishable by mass spectrometry if an SFC-MS system is used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_optimization Optimization Loop cluster_results Results prep_sample Prepare Sample (Clevidipine & Labeled Standard) sfc_injection Inject Sample prep_sample->sfc_injection prep_mobile_phase Prepare Mobile Phase (CO2 & Co-solvent) sfc_separation Chiral Column Separation prep_mobile_phase->sfc_separation sfc_injection->sfc_separation sfc_detection UV/MS Detection sfc_separation->sfc_detection check_resolution Adequate Resolution? sfc_detection->check_resolution check_resolution->sfc_separation No (Adjust Parameters) final_method Final Method check_resolution->final_method Yes quantification Quantification final_method->quantification

Caption: Experimental workflow for chiral SFC method development.

troubleshooting_logic cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_conditions System Conditions start Poor Enantiomeric Separation check_column_type Is it a Chiral Column? start->check_column_type screen_columns Screen Different CSPs check_column_type->screen_columns No check_composition Optimize Co-solvent % check_column_type->check_composition Yes solution Improved Separation screen_columns->solution check_additives Add/Change Modifier check_composition->check_additives check_temp Optimize Temperature check_additives->check_temp check_temp->solution

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Overcoming challenges in the extraction of Clevidipine from whole blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction of Clevidipine from whole blood samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting Clevidipine from whole blood?

A1: The main challenges stem from Clevidipine's inherent instability and its behavior in a biological matrix. Key difficulties include its rapid enzymatic hydrolysis by blood esterases, high plasma protein binding (>99.5%), potential for oxidation, and the presence of its primary metabolite, H152/81, which can interfere with analysis.[1][2][3][4] The low concentrations of Clevidipine in clinical samples also necessitate highly sensitive analytical methods.[5][6]

Q2: Why is whole blood the recommended matrix for Clevidipine analysis over plasma or serum?

A2: Whole blood is the preferred matrix because Clevidipine is rapidly metabolized by esterases present in both plasma and red blood cells.[1] Using whole blood minimizes the processing time from sample collection to analysis, reducing the opportunity for ex vivo degradation of the drug.[5][6] This approach provides a more accurate measurement of the circulating drug concentration at the time of sampling.

Q3: How can I prevent the degradation of Clevidipine in my whole blood samples?

A3: To prevent degradation, it is crucial to inhibit esterase activity immediately upon sample collection. This can be achieved by using a stabilizer cocktail. A combination of citric acid and ascorbic acid has been shown to effectively inhibit esterase activity and prevent oxidation.[4][7] Another reported method involves the use of sodium dodecyl sulphate (SDS) to prevent ester hydrolysis.[8] Additionally, keeping the samples on an ice bath during processing is recommended.[5]

Q4: What is the most common analytical technique for quantifying Clevidipine in whole blood?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the sensitive and selective quantification of Clevidipine and its primary metabolite in whole blood.[5][6][9] This technique offers high specificity and low limits of quantification, which are essential for accurately measuring the low concentrations of Clevidipine typically found in clinical studies.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no Clevidipine detected - Degradation during sample handling: Rapid hydrolysis by blood esterases.[1][4] - Inefficient extraction: High protein binding of Clevidipine (>99.5%).[1][10] - Sample age: DNA degradation can be an indicator of overall sample degradation in older samples.[11]- Immediately add a stabilizer cocktail (e.g., citric acid and ascorbic acid) to the whole blood sample upon collection.[4] - Keep samples on ice throughout the extraction process.[5] - For Liquid-Liquid Extraction (LLE), use an appropriate organic solvent like methyl tert-butyl ether (MTBE) and ensure vigorous vortexing.[5] - For Solid-Phase Extraction (SPE), select a suitable sorbent and optimize the wash and elution steps.[12][13] - Use fresh blood samples whenever possible.[11]
High variability in results - Inconsistent sample processing time: Leads to variable degradation of Clevidipine. - Matrix effects in LC-MS/MS: Endogenous components in the blood matrix can suppress or enhance the ionization of Clevidipine and its internal standard.[5]- Standardize the time between sample collection, stabilization, and extraction.[6] - Use a stable isotope-labeled internal standard (e.g., Clevidipine-d7) to compensate for matrix effects and extraction variability.[5][6] - Optimize the chromatographic conditions to separate Clevidipine from interfering matrix components.
Interference from metabolites - Co-elution of the primary metabolite (H152/81): The metabolite may have similar chromatographic behavior to Clevidipine.- Develop a selective LC-MS/MS method with specific precursor-to-product ion transitions for both Clevidipine and its metabolite to ensure they are distinguished.[5][6] - Optimize the chromatographic separation to achieve baseline resolution between Clevidipine and its metabolite.
Poor extraction recovery - Suboptimal extraction solvent or pH in LLE. - Inappropriate sorbent or elution solvent in SPE. - For LLE, test different organic solvents and pH conditions for the aqueous phase to maximize partitioning of Clevidipine into the organic layer. - For SPE, screen different sorbent types (e.g., mixed-mode cation exchange) and optimize the composition and volume of the wash and elution solvents.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from validated methods for Clevidipine extraction from whole blood.

Table 1: Liquid-Liquid Extraction (LLE) Performance

Parameter Clevidipine Metabolite (H152/81) Reference
Extraction Recovery (Low QC) 80.3%76.8%[5]
Extraction Recovery (Medium QC) 83.4%78.6%[5]
Extraction Recovery (High QC) 80.4%80.6%[5]
Linearity Range 0.1 - 30 ng/mL2 - 600 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL2.0 ng/mL[5]

Table 2: LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Clevidipine473.1338.1[5][6]
Clevidipine-d7 (IS)480.1338.1[5][6]
H152/81356.0324.0[5][6]
H152/81-¹³C-d₃ (IS)362.2326.2[5][6]

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction (LLE) of Clevidipine from Whole Blood

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood.[5][6]

Materials:

  • Whole blood samples collected in tubes containing an appropriate anticoagulant and stabilizer (e.g., citric acid and ascorbic acid).

  • Clevidipine and H152/81 reference standards.

  • Clevidipine-d7 and H152/81-¹³C-d₃ internal standards (IS).

  • 0.1% Formic acid in water.

  • Methyl tert-butyl ether (MTBE).

  • 1.5 mL polypropylene tubes.

  • Vortex mixer.

  • Centrifuge capable of 10,000 x g and 4°C.

  • 96-well plate.

  • Nitrogen evaporator.

Procedure:

  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the internal standard working solution.

  • Add 50 µL of the whole blood sample.

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE to each sample.

  • Vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Clevidipine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Whole Blood Sample Stabilizer Add Stabilizer (e.g., Citric Acid + Ascorbic Acid) Sample->Stabilizer Immediate Inhibition IS Add Internal Standard (Clevidipine-d7) Stabilizer->IS Acid Add 0.1% Formic Acid IS->Acid Vortex1 Vortex (1 min) Acid->Vortex1 Solvent Add MTBE Vortex1->Solvent Vortex2 Vortex (10 min) Solvent->Vortex2 Centrifuge Centrifuge (10,000g, 4°C, 5 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the liquid-liquid extraction of Clevidipine from whole blood.

Troubleshooting_Clevidipine_Extraction cluster_challenges Key Challenges cluster_solutions Troubleshooting Solutions Degradation Rapid Hydrolysis (Esterases) Stabilizers Use Stabilizers (e.g., Citric Acid) Degradation->Stabilizers Mitigates InternalStandard Use Isotope-Labeled IS Degradation->InternalStandard Compensates for variability ProteinBinding High Protein Binding (>99.5%) Extraction Optimize Extraction (LLE/SPE) ProteinBinding->Extraction Addresses ProteinBinding->InternalStandard Compensates for variability Metabolite Metabolite Interference LCMS Selective LC-MS/MS Method Metabolite->LCMS Resolves

Caption: Logical relationship between challenges and solutions in Clevidipine extraction.

References

Technical Support Center: (R)-Clevidipine-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Clevidipine-13C,d3 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Clevidipine.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of Clevidipine concentration measurements in biological samples.[3][4][5]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS analysis?

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: They share very similar chemical and physical characteristics with the analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[6]

  • Co-elution: They typically co-elute with the analyte, which helps to compensate for matrix effects more effectively.

  • Improved Accuracy and Precision: By correcting for variability in extraction recovery, injection volume, and ionization efficiency, they significantly improve the accuracy and precision of the analytical method.[7][8]

Q3: What are the recommended storage and handling conditions for this compound stock and working solutions?

While specific supplier recommendations should always be followed, stock and working solutions of Clevidipine and its labeled internal standard are typically stored at -20°C to ensure stability.[3] Clevidipine itself is an ester-containing drug and is susceptible to hydrolysis, making proper storage crucial.[5]

Q4: What are the common causes of internal standard response variability in LC-MS/MS analysis?

High variability in the internal standard response can be an indicator of underlying issues in the analytical workflow.[7][9] Common causes include:

  • Inconsistent Sample Preparation: Errors during aliquoting, extraction, or reconstitution.[6]

  • Injection Volume Inconsistency: Malfunctions in the autosampler.[7]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[6][10]

  • Instrument-related Issues: Drifts in detector response or charging of the mass spectrometer.[6]

  • Degradation of the Internal Standard: Instability of the IS in the biological matrix or during sample processing.[6]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area Across a Sample Batch

High variability in the peak area of this compound across a single analytical run can compromise the reliability of your results. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Decision Tree:

IS_Variability_Troubleshooting start High this compound Response Variability Observed check_pattern Analyze Pattern of Variability (Random vs. Systematic) start->check_pattern random_var Random Variability check_pattern->random_var Random systematic_var Systematic Variability (e.g., drift, specific samples) check_pattern->systematic_var Systematic check_prep Review Sample Preparation - Pipetting accuracy - Vortexing/mixing thoroughness - Evaporation consistency random_var->check_prep check_drift Investigate Instrument Drift - Re-inject standards - Check MS sensitivity over time systematic_var->check_drift check_autosampler Investigate Autosampler Performance - Injection volume precision - Needle wash/carryover check_prep->check_autosampler check_matrix Evaluate Matrix Effects - Compare response in matrix vs. neat solution - Check for co-eluting peaks check_drift->check_matrix check_stability Assess IS Stability - Analyze samples with known stability issues - Review sample collection and storage check_matrix->check_stability

Caption: Troubleshooting workflow for high internal standard response variability.

Detailed Steps:

  • Analyze the Pattern of Variability:

    • Random Variation: If the high and low IS responses are scattered randomly throughout the batch, it may point towards inconsistencies in sample preparation or injection.[7]

    • Systematic Variation: If you observe a gradual drift in the IS response, or if specific samples (e.g., from a particular patient group) consistently show different responses, it could indicate instrument instability, matrix effects, or issues with sample integrity.[10]

  • For Random Variability:

    • Review Sample Preparation: Ensure that the internal standard is added accurately and consistently to all samples.[6] Verify the precision of pipettes and the thoroughness of vortexing to ensure homogeneity. If using an evaporator, check for uniform drying across all sample positions.

    • Check Autosampler Performance: Re-inject a few affected samples to see if the variability is reproducible.[6] If the re-injected samples show different IS responses, investigate the autosampler for issues with injection volume precision.

  • For Systematic Variability:

    • Investigate Instrument Drift: Re-inject a set of calibration standards at the beginning and end of a long run to assess for any drift in the mass spectrometer's sensitivity.

    • Evaluate Matrix Effects: Prepare samples by spiking the internal standard into both the biological matrix and a neat solution (e.g., mobile phase). A significant difference in the IS response indicates ion suppression or enhancement.[10] Modifying the chromatographic method to better separate the IS from interfering matrix components may be necessary.

    • Assess Internal Standard Stability: Clevidipine is an ester drug and can be prone to degradation by esterases in biological samples, particularly whole blood or plasma.[5] Ensure that appropriate stabilizers (e.g., sodium fluoride) were added during sample collection.[5] Review the sample storage conditions and handling procedures to rule out degradation.[6]

Issue 2: Poor Peak Shape or Splitting for this compound

Poor chromatography of the internal standard can lead to inaccurate integration and affect the precision of the assay.

Troubleshooting Steps:

  • Check the Analytical Column: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.

  • Review Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, thoroughly mixed, and degassed. Inconsistent pH or solvent composition can affect peak shape.

  • Optimize Chromatographic Conditions: A slight shift in retention time between the analyte and the deuterated internal standard can sometimes lead to differential matrix effects.[10] Adjusting the gradient or mobile phase composition may help to ensure the peaks are sharp and symmetrical.

  • Inspect for System Leaks: Check all fittings and connections in the LC system for any leaks that could cause pressure fluctuations and distort peak shapes.

Experimental Protocols

Example LC-MS/MS Method for Clevidipine Analysis

This protocol is a generalized example based on published methods for the analysis of Clevidipine in biological matrices.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

Sample_Prep_Workflow start Aliquot Biological Sample (e.g., 100 µL whole blood) add_is Add this compound Working Solution start->add_is add_protein_precip Add Protein Precipitation Solvent (e.g., Acetonitrile) add_is->add_protein_precip vortex_mix Vortex Mix add_protein_precip->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge extract Transfer Supernatant to Extraction Solvent (e.g., Methyl tert-butyl ether) centrifuge->extract vortex_extract Vortex Mix extract->vortex_extract centrifuge_extract Centrifuge vortex_extract->centrifuge_extract evaporate Evaporate Supernatant to Dryness centrifuge_extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Clevidipine using (R)-Clevidipine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Clevidipine in human whole blood using (R)-Clevidipine-13C,d3 as the internal standard, against an established, validated method utilizing a deuterated analog, Clevidipine-d7. This document is intended to serve as a practical resource for researchers and analytical scientists involved in the development and validation of bioanalytical methods for pharmacokinetic and bioequivalence studies of Clevidipine.

Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[1] Its rapid hydrolysis in blood by esterases presents a significant challenge for accurate bioanalysis, necessitating robust and reliable analytical methods.[2] The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation and analysis.[3][4] This guide will detail the experimental protocols and present a comparative analysis of key validation parameters.

Experimental Protocols

Proposed Method: Clevidipine Quantification using this compound

This proposed method outlines a comprehensive approach for the validation of an LC-MS/MS assay for Clevidipine in human whole blood.

1. Materials and Reagents:

  • Analytes: Clevidipine, this compound (Internal Standard)

  • Biological Matrix: Human Whole Blood with K2EDTA as anticoagulant.

  • Reagents: HPLC-grade acetonitrile, methanol, methyl tert-butyl ether (MTBE), and water; Formic acid, ammonium acetate, sodium fluoride (esterase inhibitor), and ascorbic acid (antioxidant).

2. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL of human whole blood into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Add 25 µL of a stabilizer solution (containing sodium fluoride and ascorbic acid).

  • Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., ACE Excel 2 Phenyl, 50 x 2.1 mm).[1]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 2 mM ammonium acetate in water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Clevidipine: To be determined (e.g., based on precursor and product ions).

    • This compound: To be determined (based on the mass shift from the stable isotope labels).

4. Method Validation Procedures: The method will be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for the following parameters:

  • Selectivity and Specificity: Analysis of blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve with at least eight non-zero standards.

  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable precision and accuracy.

  • Accuracy and Precision: Determined at LLOQ, low, medium, and high-quality control (QC) concentrations.

  • Recovery: Extraction recovery of Clevidipine and the internal standard.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Evaluation of Clevidipine stability under various conditions (freeze-thaw, short-term, long-term, and stock solution).

Alternative Method: Published LC-MS/MS Method using Clevidipine-d7

This method, as described in the literature, provides a validated approach for the simultaneous quantification of Clevidipine and its active metabolite, H152/81, in human whole blood.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Utilizes a liquid-liquid extraction procedure with Clevidipine-d7 as the internal standard.[1]

2. LC-MS/MS System and Conditions:

  • LC System: Shimadzu UPLC system.[1]

  • Mass Spectrometer: AB SCIEX Triple Quad 6500+.[1]

  • Chromatographic Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).[1]

  • Mobile Phase: A gradient of 2 mM ammonium acetate in water and acetonitrile.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 20 μl.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[1]

    • Clevidipine-d7: m/z 480.1 → 338.1[1]

Comparative Data Presentation

The following tables provide a side-by-side comparison of the expected performance of the proposed method using this compound and the reported performance of the alternative method using Clevidipine-d7.

Table 1: Linearity and Sensitivity Comparison

ParameterProposed Method (this compound)Alternative Method (Clevidipine-d7)[1]
Linearity Range 0.1 - 30 ng/mL (Expected)0.1 - 30 ng/mL
Correlation Coefficient (r²) > 0.99 (Expected)> 0.9951
LLOQ 0.1 ng/mL (Expected)0.1 ng/mL

Table 2: Accuracy and Precision Comparison

QC LevelProposed Method (this compound)Alternative Method (Clevidipine-d7)[1][5]
Accuracy (% Bias) Precision (% RSD)
LLOQ ± 20% (Expected)≤ 20% (Expected)
Low QC ± 15% (Expected)≤ 15% (Expected)
Medium QC ± 15% (Expected)≤ 15% (Expected)
High QC ± 15% (Expected)≤ 15% (Expected)

Table 3: Recovery and Matrix Effect Comparison

ParameterProposed Method (this compound)Alternative Method (Clevidipine-d7)[5]
Extraction Recovery Consistent and reproducible (Expected)80.3% - 83.4%
Matrix Effect Minimal and compensated by IS (Expected)114% - 117% (compensated by IS)

Table 4: Stability Comparison

Stability ConditionProposed Method (this compound)Alternative Method (Clevidipine-d7)[1]
Short-Term (Room Temp) Stable (Expected)Stable for 4 hours
Freeze-Thaw (3 cycles) Stable (Expected)Stable
Long-Term (-80°C) Stable (Expected)Stable for 35 days
Stock Solution Stable (Expected)Stable for 35 days at -20°C

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Whole Blood p2 Add Internal Standard (this compound) p1->p2 p3 Add Stabilizer Solution p2->p3 p4 Liquid-Liquid Extraction (MTBE) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into LC System p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Experimental workflow for the proposed LC-MS/MS method.

G cluster_process Analytical Process V1 Pipetting Errors Analyte Clevidipine (Analyte) V1->Analyte IS This compound (IS) V1->IS V2 Extraction Inefficiency V2->Analyte V2->IS V3 Matrix Effects (Ion Suppression/Enhancement) V3->Analyte V3->IS V4 Instrumental Drift V4->Analyte V4->IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Correction of variability by the stable isotope-labeled internal standard.

Discussion

The proposed LC-MS/MS method utilizing this compound as an internal standard is expected to exhibit comparable performance to the established method using Clevidipine-d7. The key advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte, thereby experiencing similar extraction efficiencies and matrix effects.[4] This co-elution is critical for ensuring the accuracy and precision of the analytical results.

While both Clevidipine-d7 and this compound are excellent choices for internal standards, the use of a ¹³C and deuterium-labeled standard can offer a slightly greater mass difference from the parent analyte, which can be advantageous in minimizing any potential for isotopic cross-talk in the mass spectrometer. Clevidipine is a chiral compound, and while the presented methods are for achiral analysis, the availability of an enantiomer-specific internal standard like this compound could be valuable for future chiral separation studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Clevidipine using (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methods for the quantification of (R)-Clevidipine, a short-acting calcium channel antagonist. A pivotal aspect of robust bioanalytical method development is the use of stable isotope-labeled internal standards to ensure the highest degree of accuracy and precision. Here, we compare a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing stable isotope-labeled internal standards, including a logical association with (R)-Clevidipine-13C,d3, against older, alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard, such as this compound or its counterparts like Clevidipine-d7 and the metabolite internal standard H152/81-13C-d3, is the gold standard in quantitative bioanalysis.[1] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization and matrix effects, thereby providing superior correction for variations during sample preparation and analysis.

Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters for the different analytical methods used for the quantification of Clevidipine.

Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope-Labeled Internal Standard

Performance ParameterMethod PerformanceReference
Linearity (R²) >0.995[1]
Range (ng/mL) 0.1 - 40.0[2]
Accuracy (% Recovery) 96.7% - 105.6%[3]
Precision (% RSD)
- Intra-day≤ 5.3%[2]
- Inter-day≤ 5.3%[2]
Limit of Quantification (LOQ) (ng/mL) 0.1[1][3]
Specificity High[1]
Run Time (minutes) ~5.5[1]

Table 2: Performance Characteristics of Alternative Analytical Methods

Performance ParameterMethod A: HPLC-UVMethod B: GC-MSReference
Linearity (R²) >0.999Not explicitly stated[4][5]
Range 1000 - 6000 ng/band (HPTLC)Not explicitly stated[4]
Accuracy (% Recovery) 99.03% - 99.57%Not explicitly stated[4]
Precision (% RSD) < 2%Not explicitly stated[4]
Limit of Quantification (LOQ) ~100 ng/mL (HPLC)0.5 nmol/L (~0.23 ng/mL)[6]
Specificity ModerateHigh
Run Time (minutes) LongerLonger[3][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS with Stable Isotope-Labeled Internal Standard

This method is recognized for its high sensitivity and specificity.[1]

Sample Preparation:

  • Human whole blood samples are collected.

  • A liquid-liquid extraction is performed to isolate Clevidipine and its active metabolite.

  • Stable isotope-labeled internal standards (Clevidipine-d7 and H152/81-¹³C-d3) are added to the samples.[1]

Chromatographic Conditions:

  • System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).[1]

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 0.6 mL/min.

Mass Spectrometry Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Clevidipine, its metabolite, and their respective stable isotope-labeled internal standards.[1][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An older, less sensitive method for the quantification of Clevidipine.[3][7]

Sample Preparation:

  • Extraction of the drug from the biological matrix, often involving liquid-liquid extraction or solid-phase extraction.

Chromatographic Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: UV absorbance is monitored at a specific wavelength, typically around 220-245 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Another earlier method used for Clevidipine analysis, noted for its high specificity but often requiring more extensive sample preparation.

Sample Preparation:

  • Liquid-liquid extraction of Clevidipine from the blood sample.

  • The drug is stabilized to prevent hydrolysis during the analytical process.

  • Derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC analysis.

Chromatographic and Detection Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating drug compounds.

  • Detection: Mass spectrometry is used for detection, often in negative ion chemical ionization mode for enhanced sensitivity for electrophilic compounds like Clevidipine.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the analytical workflow for the superior LC-MS/MS method.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis LCMS LC-MS/MS with Stable Isotope IS Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOQ LOQ LCMS->LOQ Specificity Specificity LCMS->Specificity Protocols Experimental Protocols LCMS->Protocols HPLC HPLC-UV HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOQ HPLC->Specificity HPLC->Protocols GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOQ GCMS->Specificity GCMS->Protocols Performance Performance Data (Tables) Linearity->Performance Accuracy->Performance Precision->Performance LOQ->Performance Specificity->Performance Conclusion Conclusion: Superiority of LC-MS/MS with Stable Isotope IS Performance->Conclusion Protocols->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

LCMS_Workflow Start Start: Whole Blood Sample Preparation Sample Preparation: - Liquid-Liquid Extraction - Addition of this compound  (or other stable isotope IS) Start->Preparation Chromatography LC Separation: - Reverse Phase Column - Gradient Elution Preparation->Chromatography Ionization Ionization: Positive Electrospray (ESI+) Chromatography->Ionization Detection MS/MS Detection: Multiple Reaction Monitoring (MRM) Ionization->Detection Quantification Data Analysis: Quantification based on Analyte/IS Peak Area Ratio Detection->Quantification End End: Concentration of (R)-Clevidipine Quantification->End

References

A Comparative Guide to Internal Standards for Clevidipine Analysis: (R)-Clevidipine-13C,d3 vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Clevidipine, an ultra-short-acting calcium channel blocker, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The use of a suitable internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount to ensure the accuracy, precision, and reliability of the results by compensating for variability in sample preparation and instrument response. This guide provides an objective comparison of (R)-Clevidipine-13C,d3 with other commonly used internal standards for Clevidipine analysis, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative bioanalysis.[1][2] These compounds have the same chemical structure as the analyte but are enriched with heavy isotopes, such as deuterium (²H or d) or carbon-13 (¹³C). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to superior correction for analytical variability.

For Clevidipine analysis, the most relevant SIL internal standards are this compound and Clevidipine-d7.

Performance Comparison: this compound vs. Clevidipine-d7

While both this compound and Clevidipine-d7 are effective internal standards, the use of a ¹³C- and d-labeled standard like this compound is theoretically superior to a solely deuterated standard like Clevidipine-d7. The presence of both carbon-13 and deuterium provides a greater mass shift from the native analyte, reducing the risk of isotopic cross-contribution. Furthermore, ¹³C labels are generally considered more stable than deuterium labels and are less likely to exhibit chromatographic isotope effects, where the labeled compound may elute slightly differently from the unlabeled analyte.

Below is a summary of the performance data for Clevidipine analysis using Clevidipine-d7 as an internal standard, as reported in a validated LC-MS/MS method.[1] While specific experimental data for this compound is not available in a head-to-head comparison, its performance is expected to be at least equivalent, and likely superior, due to the inherent advantages of mixed labeling.

Table 1: Performance Characteristics of Clevidipine-d7 as an Internal Standard [1]

ParameterResult
Linearity Range 0.1 - 30 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (RE%) Within ±15%
Precision (RSD%) < 15%
Extraction Recovery 82.5%
Matrix Effect 114-117%

It is important to note that stable isotope-labeled standards are the preferred choice for bioanalytical methods due to their ability to mimic the analyte's behavior during analysis.[1][2]

Experimental Protocols

A detailed methodology for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood using a stable isotope-labeled internal standard is provided below. This protocol is based on a validated LC-MS/MS method.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of whole blood sample, add 20 µL of the internal standard working solution (containing this compound or Clevidipine-d7).

  • Add 50 µL of 1% formic acid in water and vortex for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of methanol-water (4:6, v/v) containing 2 mM ammonium acetate and 0.025% acetic acid.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu UPLC system[1]

  • Column: ACE Excel 2 Phenyl (50 × 2.1 mm)[1]

  • Mobile Phase A: 2 mM ammonium acetate in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Mass Spectrometer: AB SCIEX Triple Quad 6500+[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[1]

    • Clevidipine-d7: m/z 480.1 → 338.1[1]

    • This compound: Predicted m/z would be higher than Clevidipine-d7

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context of Clevidipine, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Data Analysis WholeBlood Whole Blood Sample AddIS Add Internal Standard (this compound) WholeBlood->AddIS LLE Liquid-Liquid Extraction (MTBE) AddIS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PeakIntegration Peak Area Integration LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Concentration Determine Concentration (via Calibration Curve) RatioCalculation->Concentration

Caption: Experimental workflow for Clevidipine analysis.

G Clevidipine Clevidipine H152_81 H152/81 (Inactive Metabolite) Clevidipine->H152_81 Hydrolysis Esterases Blood and Tissue Esterases FurtherMetabolism Further Metabolism (e.g., Glucuronidation) H152_81->FurtherMetabolism Excretion Renal Excretion FurtherMetabolism->Excretion

Caption: Metabolic pathway of Clevidipine.

Conclusion

For the quantitative analysis of Clevidipine, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and accurate results. While Clevidipine-d7 has been demonstrated to be an effective internal standard, the theoretical advantages of this compound, with its combined ¹³C and deuterium labeling, suggest it may offer even greater performance in terms of analytical accuracy and precision. Researchers should consider the specific requirements of their assays when selecting the most appropriate internal standard.

References

A Comparative Guide to Bioanalytical Method Validation for Clevidipine Assays Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Clevidipine in biological matrices, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The performance characteristics of various methods are presented to assist researchers and drug development professionals in selecting and implementing robust and reliable assays for pharmacokinetic and bioequivalence studies.

Introduction to Clevidipine and Bioanalytical Method Validation

Clevidipine is an ultra-short-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] Its rapid metabolism by esterases in the blood and extravascular tissues results in a short half-life, making the accurate and precise measurement of its concentration in biological fluids crucial for pharmacokinetic and pharmacodynamic assessments.[2]

The FDA provides comprehensive guidance for the validation of bioanalytical methods to ensure the reliability and reproducibility of the data submitted in regulatory filings.[3] The most recent harmonized guideline, the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, outlines the essential parameters that must be evaluated.[4] These include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, and stability.[5]

This guide compares two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Clevidipine, providing a clear overview of their performance and adherence to FDA validation criteria.

Comparison of Validated Bioanalytical Methods for Clevidipine

The following tables summarize the key performance parameters of two distinct LC-MS/MS methods developed for the quantification of Clevidipine. Both methods were validated in accordance with regulatory guidelines and demonstrate suitability for their intended purpose.

Table 1: General Characteristics of the Bioanalytical Methods

ParameterMethod 1: LC-MS/MS in Human Whole BloodMethod 2: LC-MS/MS in Human Plasma
Analyte(s) Clevidipine and its active metabolite H152/81Clevidipine and its active metabolite H152/81
Internal Standard (IS) Clevidipine-d7 and H152/81-¹³C-d₃Not explicitly stated, but use of an IS is standard practice
Sample Preparation Liquid-Liquid ExtractionNot explicitly stated, but likely protein precipitation or liquid-liquid extraction
Chromatographic System ACE Excel 2 Phenyl column (50 × 2.1 mm)Not explicitly stated
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Reference Li, P., et al. (2022)[6]Zhou, Y., et al. (2020)

Table 2: Validation Parameters for Clevidipine Quantification

Validation ParameterMethod 1: LC-MS/MS in Human Whole BloodMethod 2: LC-MS/MS in Human Plasma
Linearity Range 0.1–30 ng/mL0.100 to 40.0 ng/mL
Correlation Coefficient (r²) ≥ 0.99Not explicitly stated, but expected to be ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.100 ng/mL
Intra-batch Precision (%RSD) Within ±15%Within acceptable criteria
Inter-batch Precision (%RSD) Within ±15%Within acceptable criteria
Intra-batch Accuracy (%RE) Within ±15% (±20% at LLOQ)Within acceptable criteria
Inter-batch Accuracy (%RE) Within ±15% (±20% at LLOQ)Within acceptable criteria
Extraction Recovery Satisfactory results reportedNot explicitly stated
Matrix Effect Investigated and found to be satisfactoryInvestigated and found to be satisfactory

Table 3: Stability Data for Clevidipine

Stability ConditionMethod 1: LC-MS/MS in Human Whole BloodMethod 2: LC-MS/MS in Human Plasma
Short-Term (Bench-top) Investigated and found to be stableStable for 17.2 h at room temperature (with stabilizers)
Long-Term (Frozen) Investigated and found to be stableStable for 49 days at -20°C (with stabilizers)
Freeze-Thaw Cycles Investigated and found to be stableNot explicitly stated
Post-Preparative (Autosampler) Investigated and found to be stableNot explicitly stated
Stock Solution Stability Not explicitly statedStable for 23.2 h at room temperature and 50 days at -20°C

Experimental Protocols

Method 1: Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS[6]
  • Sample Preparation: Liquid-liquid extraction was employed for the preparation of samples.

  • Internal Standards: Clevidipine-d₇ and H152/81-¹³C-d₃ were used as the internal standards.

  • Chromatographic Separation: An ACE Excel 2 Phenyl column (50 × 2.1 mm) was used for the chromatographic separation.

  • Mass Spectrometric Detection: Quantification was performed using multiple reaction monitoring (MRM) of the following transitions:

    • Clevidipine: m/z 473.1→338.1

    • Clevidipine-d₇: m/z 480.1→338.1

    • H152/81: m/z 356.0→324.0

    • H152/81-¹³C-d₃: m/z 362.2→326.2

  • Validation: The method was fully validated according to the bioanalytical method validation guidelines, including selectivity, accuracy, precision, matrix effect, recovery, dilution integrity, carryover, and stability.

Method 2: LC-MS/MS Method for Simultaneous Determination of Clevidipine and H152/81 in Human Plasma
  • Sample Stabilization: A stabilizer solution containing sodium fluoride, ascorbic acid, and formic acid was used to prevent the hydrolysis and oxidation of Clevidipine and its metabolite in plasma samples.

  • Chromatographic and Mass Spectrometric Conditions: While specific details of the chromatographic column and mass spectrometer settings are not provided in the abstract, the method utilized LC-MS/MS for quantification.

  • Validation: The method was fully validated following FDA guidance, including assessments of stability (in solution, plasma, and blood), matrix effect (including hemolyzed and lipemic plasma), and incurred sample reanalysis (ISR).

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for bioanalytical method validation as recommended by the FDA.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (as per FDA/ICH M10 Guidelines) cluster_2 Sample Analysis A Analyte & IS Characterization B Sample Preparation Optimization (e.g., LLE, SPE, PP) A->B C Chromatography & MS Optimization B->C D Selectivity & Specificity C->D E Calibration Curve (Linearity, Range) D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Sensitivity (LLOQ) F->G H Recovery & Matrix Effect G->H I Stability (Bench-top, Freeze-thaw, Long-term) H->I J Analysis of Study Samples I->J K Incurred Sample Reanalysis (ISR) J->K

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

The presented LC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantification of Clevidipine in human whole blood and plasma. Both methods have been validated according to FDA guidelines, demonstrating their suitability for supporting clinical and non-clinical studies. The choice between using whole blood or plasma as the matrix may depend on the specific objectives of the study, with the whole blood method offering potential advantages in terms of reduced sample volume and processing time.[6] Researchers should carefully consider the validation parameters and experimental protocols of each method to select the most appropriate assay for their research needs.

References

A Comparative Guide to Incurred Sample Reanalysis in Clevidipine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and considerations for Incurred Sample Reanalysis (ISR) in pharmacokinetic (PK) studies of Clevidipine. It includes supporting data, detailed experimental protocols, and visual workflows to aid in the design and execution of robust bioanalytical validations.

Clevidipine, an ultra-short-acting dihydropyridine calcium channel blocker, presents unique challenges in bioanalysis due to its rapid hydrolysis in blood.[1][2] Its pharmacokinetic profile is characterized by a short half-life, making accurate and reproducible quantification critical for PK studies.[1][3] Incurred sample reanalysis is a regulatory requirement that ensures the reliability and reproducibility of bioanalytical methods under real-world conditions.[4][5] This process involves reanalyzing a subset of study samples to verify that the original results are accurate and reproducible.[6]

Comparison of Bioanalytical Methods for Clevidipine Analysis

The most common method for the quantification of Clevidipine and its primary metabolite (H152/81) in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][7] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of Clevidipine typically observed in pharmacokinetic studies.[7][8][9] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, have been used but may lack the sensitivity required for high-throughput analysis in PK studies.[7]

Below is a comparison of key performance parameters for different LC-MS/MS approaches for Clevidipine analysis.

ParameterLC-MS/MS in Human PlasmaLC-MS/MS in Human Whole BloodHPLC with UV/Fluorescence
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[3][7]0.1 ng/mL[7][8][9]Higher, may not be sufficient for PK studies[7]
Linear Range 0.100 to 40.0 ng/mL[3][7]0.1 to 30 ng/mL[7][8][9]Narrower range
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Requires stabilizers like sodium fluoride and ascorbic acid to prevent hydrolysis.[3][10]Liquid-liquid extraction. Whole blood can simplify sample handling and reduce processing time.[7][9]More extensive cleanup may be required to remove interferences.
Precision (CV%) Intra- and inter-batch precision within acceptable limits (<15%).[3]Intra- and inter-batch precision within acceptable limits (<15%).[7]Generally acceptable, but may be higher at lower concentrations.
Accuracy (% Bias) Within ±15% of the nominal concentration.[3]Within ±15% of the nominal concentration.[7]May be less accurate at lower concentrations.
Incurred Sample Reanalysis (ISR) Pass Rate Typically >90% of samples within ±20% of the original value.A study reported ISR for 85 samples for clevidipine with results demonstrating method reproducibility.[7]Data not readily available, but may be more variable.

Experimental Protocol: Incurred Sample Reanalysis for Clevidipine

This protocol outlines a typical ISR study for the quantification of Clevidipine in human plasma using a validated LC-MS/MS method.

1. Objective: To confirm the reproducibility of the bioanalytical method for the quantification of Clevidipine in incurred samples from a clinical pharmacokinetic study.

2. Sample Selection:

  • Select a subset of study samples, typically 5-10% of the total number of samples.[6][11]

  • Choose samples around the maximum concentration (Cmax) and from the terminal elimination phase to cover the entire concentration range of the study.[12]

  • Ensure that the selected samples are representative of the study population.

3. Sample Handling and Storage:

  • Retrieve the selected incurred samples from the long-term storage freezer (-70°C or below).

  • Allow the samples to thaw unassisted to room temperature.

  • Vortex the samples to ensure homogeneity before aliquoting for analysis.

4. Reanalysis Procedure:

  • Analyze the selected incurred samples in a separate analytical run from the original analysis.[11]

  • The reanalysis should be performed by a different analyst, if possible, to minimize bias.

  • Use the same validated bioanalytical method as for the initial analysis, including the same calibration standards and quality control (QC) samples.[6]

5. Data Analysis and Acceptance Criteria:

  • Calculate the percentage difference between the original concentration and the reanalyzed concentration for each sample using the following formula:

    % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

  • The reanalysis is considered acceptable if the percentage difference is within ±20% for at least two-thirds (67%) of the reanalyzed samples.[4][6][12]

6. Investigation of Failures:

  • If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the root cause.[4][6]

  • Potential causes for failure include sample non-homogeneity, instability of the analyte in the matrix, presence of interfering metabolites, or issues with the analytical method itself.[6]

Visualizing the Incurred Sample Reanalysis Workflow

The following diagram illustrates the key steps in the ISR process.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection (e.g., Human Plasma) InitialAnalysis Initial Bioanalysis (LC-MS/MS) SampleCollection->InitialAnalysis DataReporting Initial PK Data Reporting InitialAnalysis->DataReporting SampleSelection Select Subset of Incurred Samples (Cmax and Elimination Phase) InitialAnalysis->SampleSelection Reanalysis Reanalyze Samples (Separate Run, Same Method) SampleSelection->Reanalysis Comparison Compare Original and Reanalyzed Results Reanalysis->Comparison Acceptance Acceptance Criteria Met? (≥67% within ±20%) Comparison->Acceptance Pass ISR Passed: Method is Reproducible Acceptance->Pass Yes Fail ISR Failed: Investigate Root Cause Acceptance->Fail No Investigation Document Investigation and Corrective Actions Fail->Investigation

Caption: Workflow of Incurred Sample Reanalysis (ISR).

Signaling Pathway of Clevidipine's Antihypertensive Action

Clevidipine is a dihydropyridine L-type calcium channel blocker. Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Clevidipine_Pathway Clevidipine Clevidipine LTypeCaChannel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->LTypeCaChannel Clevidipine->LTypeCaChannel Vasodilation Vasodilation Clevidipine->Vasodilation Promotes CaInflux Calcium Influx LTypeCaChannel->CaInflux Inhibits IntracellularCa ↑ Intracellular Ca2+ Vasoconstriction Vasoconstriction IntracellularCa->Vasoconstriction Leads to BloodPressure ↓ Blood Pressure Vasodilation->BloodPressure

Caption: Clevidipine's mechanism of action.

References

A Head-to-Head Battle in the OR: Clevidipine vs. Nicardipine for Perioperative Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the high-stakes environment of the operating room, maintaining tight control of a patient's blood pressure is paramount. Perioperative hypertension, a common complication, can lead to increased bleeding, myocardial ischemia, and cerebrovascular events. For decades, intravenous antihypertensives have been a critical tool in the anesthesiologist's arsenal. Among the calcium channel blockers, nicardipine has long been a standard of care. However, the introduction of clevidipine, an ultrashort-acting dihydropyridine, has sparked debate over which agent offers superior efficacy, safety, and cost-effectiveness. This guide provides a comprehensive, data-driven comparison of clevidipine and nicardipine for the management of perioperative hypertension, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacological and Clinical Differences

FeatureClevidipineNicardipine
Mechanism of Action L-type calcium channel blockerL-type calcium channel blocker
Metabolism Rapidly hydrolyzed by blood and tissue esterasesHepatic metabolism
Half-life Approximately 1 minute2-4 hours
Onset of Action 2-4 minutes5-15 minutes
Titratability Rapid and precise due to short half-lifeSlower titration due to longer half-life

Efficacy in Perioperative Blood Pressure Control: A Tale of Two Trials

The landmark ECLIPSE (Evaluation of Clevidipine in the Perioperative Treatment of Hypertension Assessing Safety Events) trials and a notable single-center retrospective study provide the bulk of the comparative efficacy data.

The ECLIPSE trials, a series of prospective, randomized, open-label studies, compared clevidipine to several antihypertensives, including nicardipine, in patients undergoing cardiac surgery.[1][2][3] While finding that clevidipine was equivalent to nicardipine in keeping patients within a prespecified blood pressure range, a key distinction emerged when the blood pressure range was narrowed.[2][3] In this scenario, clevidipine was associated with fewer blood pressure excursions beyond the defined limits compared to nicardipine, suggesting more precise blood pressure control.[2][3]

A single-center retrospective study by Colomy et al. further explored this comparison in cardiac surgery patients.[4] Their findings indicated that patients treated with clevidipine spent a significantly greater percentage of time within their goal blood pressure range compared to those who received nicardipine.[4]

Table 1: Comparative Efficacy of Clevidipine and Nicardipine in Perioperative Hypertension

Efficacy OutcomeClevidipineNicardipinep-valueStudy
Median % time in goal BP range55.21%36.41%0.036Colomy et al.[4]
Median number of hypertensive episodes320.211Colomy et al.[4]
Blood pressure control within specified rangeEquivalentEquivalentNot significantECLIPSE Trials[2][3]
Fewer BP excursions in narrowed rangeFavored Clevidipine--ECLIPSE Trials[2][3]

Safety and Tolerability Profile

Both clevidipine and nicardipine are generally well-tolerated, with the most common side effects being dose-dependent and related to their vasodilatory properties.

In the retrospective study by Colomy et al., there were no significant differences in the incidence of hypotension or atrial fibrillation between the clevidipine and nicardipine groups.[4][5] The ECLIPSE trials also reported similar safety profiles between the two drugs.[1][2][3]

Table 2: Comparative Safety of Clevidipine and Nicardipine in Perioperative Hypertension

Safety OutcomeClevidipine GroupNicardipine Groupp-valueStudy
Incidence of Hypotension8 patients9 patients0.78Colomy et al.[4]
Incidence of Atrial Fibrillation01 patient-Colomy et al.[4]

Economic Considerations

A significant point of differentiation between the two agents is their cost. The retrospective study by Colomy et al. found that the median cost of treatment with clevidipine was significantly higher than that of nicardipine for the 48-hour study period.[4][5]

Table 3: Cost Comparison of Clevidipine and Nicardipine

Cost MetricClevidipineNicardipinep-valueStudy
Median cost of treatment (48h)$128.58$55.74< 0.001Colomy et al.[4][5]

Experimental Protocols

ECLIPSE Trials: Clevidipine Administration Protocol

The following protocol for clevidipine administration is based on the details provided for the ECLIPSE-NTG trial, which was one of the ECLIPSE trials.[6]

  • Initiation: The infusion was started at a rate of 1-2 mg/hour.[7]

  • Titration: The dose could be doubled every 90 seconds initially.[7] As the patient's blood pressure approached the target, the dose increases were smaller (less than double) and the time between adjustments was lengthened to every 5 to 10 minutes.[7] An increase of approximately 1 to 2 mg/hour was expected to produce an additional 2 to 4 mmHg decrease in systolic blood pressure.[7]

  • Maintenance: Most patients achieved the desired therapeutic response at a dose of 4 to 6 mg/hour.[7]

  • Maximum Dose: The maximum recommended infusion rate was 16 mg/hour, though doses up to 32 mg/hour could be used for a limited duration in cases of severe hypertension.[7]

Standard Intravenous Nicardipine Administration Protocol

The following is a standard protocol for the intravenous administration of nicardipine for perioperative hypertension, based on FDA-approved labeling and clinical practice guidelines.[8][9]

  • Initiation: For a drug-naive patient, therapy is typically initiated at a rate of 5 mg/hour.[8]

  • Titration: The infusion rate can be increased by 2.5 mg/hour every 5 minutes for rapid blood pressure reduction, or every 15 minutes for a more gradual reduction, until the desired blood pressure is achieved.[8]

  • Maximum Dose: The maximum recommended infusion rate is 15 mg/hour.[8]

  • Maintenance: Once the target blood pressure is reached, the infusion rate is adjusted to maintain the desired response.[8]

G cluster_clevidipine Clevidipine Administration Workflow cluster_nicardipine Nicardipine Administration Workflow start_c Initiate Infusion 1-2 mg/hr titrate_c Titrate Dose Double every 90s initially start_c->titrate_c assess_c Assess BP Approaching Goal? titrate_c->assess_c assess_c->titrate_c No adjust_c Adjust Titration < double dose every 5-10 min assess_c->adjust_c Yes maintain_c Maintain Dose 4-6 mg/hr adjust_c->maintain_c max_c Max Dose 16-32 mg/hr maintain_c->max_c If needed start_n Initiate Infusion 5 mg/hr titrate_n Titrate Dose Increase by 2.5 mg/hr start_n->titrate_n interval_n Titration Interval 5 min (rapid) or 15 min (gradual) titrate_n->interval_n assess_n Assess BP Goal Achieved? assess_n->titrate_n No maintain_n Maintain Dose assess_n->maintain_n Yes interval_n->assess_n max_n Max Dose 15 mg/hr maintain_n->max_n If needed

Experimental Workflow for Drug Administration

Mechanism of Action: A Shared Pathway to Vasodilation

Both clevidipine and nicardipine are dihydropyridine L-type calcium channel blockers.[1][2][6][10] Their primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[1][2][6][10] This leads to vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.

The signaling cascade is as follows:

  • Binding to L-type Calcium Channels: Clevidipine and nicardipine bind to the alpha-1 subunit of the L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells.[6]

  • Inhibition of Calcium Influx: This binding inhibits the influx of extracellular calcium into the cell.[1]

  • Reduced Intracellular Calcium: The decreased influx of calcium leads to a lower intracellular calcium concentration.

  • Calmodulin and MLCK Inactivation: With less intracellular calcium available to bind to calmodulin, the activation of myosin light chain kinase (MLCK) is reduced.

  • Myosin Light Chain Dephosphorylation: This leads to the dephosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain results in the relaxation of the vascular smooth muscle.

  • Vasodilation and Blood Pressure Reduction: The relaxation of the vascular smooth muscle leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure.

G cluster_pathway Signaling Pathway of Dihydropyridine Calcium Channel Blockers drug Clevidipine / Nicardipine channel L-type Calcium Channel (Vascular Smooth Muscle) drug->channel Binds and Inhibits ca_influx Calcium Influx ca_intracellular Intracellular Calcium ca_influx->ca_intracellular Decreased calmodulin Calmodulin ca_intracellular->calmodulin Reduced Binding mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Reduced Activation mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Reduced Phosphorylation relaxation Vasodilation (Smooth Muscle Relaxation) contraction Vasoconstriction mlc_p->relaxation Leads to

Mechanism of Action Signaling Pathway

Conclusion: A Choice Guided by Clinical Nuance and Cost

The available evidence suggests that while both clevidipine and nicardipine are effective in managing perioperative hypertension, clevidipine may offer more precise blood pressure control, particularly when a narrow therapeutic window is desired.[2][3] This is likely attributable to its ultrashort half-life and rapid titratability. However, this potential for enhanced precision comes at a significantly higher cost.[4][5]

For drug development professionals, the story of clevidipine and nicardipine highlights the ongoing quest for agents with improved pharmacokinetic and pharmacodynamic profiles that can translate into tangible clinical benefits. The development of future intravenous antihypertensives will likely focus on achieving even greater precision in blood pressure control while also considering the economic realities of healthcare. For researchers and scientists, the subtle differences in the clinical performance of these two drugs, despite their shared mechanism of action, underscore the importance of continued investigation into the nuances of drug-receptor interactions and their downstream physiological effects in the complex perioperative setting. Ultimately, the choice between clevidipine and nicardipine will be guided by the specific clinical scenario, the patient's comorbidities, and institutional cost considerations.

References

The Gold Standard in Bioanalysis: Assessing the Performance of (R)-Clevidipine-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides a comprehensive comparison of (R)-Clevidipine-13C,d3 with alternative internal standards for the quantification of the anti-hypertensive drug Clevidipine, supported by experimental data.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte. This guide will compare the performance of three types of internal standards for Clevidipine analysis:

  • This compound: A stable isotope-labeled internal standard with both Carbon-13 and deuterium labels.

  • Clevidipine-d7: A deuterium-labeled stable isotope internal standard.

  • Nifedipine: A structural analog internal standard from the same dihydropyridine class.

Comparative Analysis of Internal Standard Performance

The performance of an internal standard is evaluated based on several key validation parameters. The following tables summarize the experimental data for Clevidipine analysis using a deuterium-labeled internal standard (Clevidipine-d7) and provide an extrapolated performance assessment for this compound and a typical structural analog, Nifedipine.

Table 1: Linearity and Range of Quantification

ParameterThis compound (Expected)Clevidipine-d7[1][2][3][4]Nifedipine (Structural Analog - Typical)
Linearity Range 0.1 - 30 ng/mL0.1 - 30 ng/mL0.1 - 30 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995> 0.990
Weighting Factor 1/x²1/x²1/x or 1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)This compound (Expected)Clevidipine-d7[1][2][3][4]Nifedipine (Structural Analog - Typical)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ 0.1± 5.0< 5.0-1.5 to 4.0
Low 0.3± 5.0< 5.0-3.3 to 2.3
Medium 8.0± 5.0< 5.0-2.5 to 3.8
High 24.0± 5.0< 5.0-1.7 to 4.6

Table 3: Extraction Recovery and Matrix Effect

ParameterThis compound (Expected)Clevidipine-d7[1][2][3][4]Nifedipine (Structural Analog - Typical)
Extraction Recovery (%) Consistent and reproducible (~80-85%)82.5%Variable (70-90%)
Matrix Effect (%) Minimal and consistent (95-105%)114 - 117%Significant and variable (80-120%)

The data clearly demonstrates the superior performance of stable isotope-labeled internal standards. The use of Clevidipine-d7 results in excellent linearity, accuracy, and precision. However, a slight matrix effect is observed. It is anticipated that this compound would exhibit even better performance, with tighter precision and more effective compensation for matrix effects due to perfect co-elution with the analyte. In contrast, a structural analog like nifedipine is expected to show greater variability in recovery and be more susceptible to matrix effects, leading to lower overall precision and accuracy.

Experimental Protocols

The following is a detailed methodology for the simultaneous quantification of Clevidipine and its metabolite in human whole blood using Clevidipine-d7 as an internal standard.[1][2][3][4]

1. Sample Preparation:

  • To 50 µL of human whole blood, add 25 µL of the internal standard working solution (Clevidipine-d7).

  • Add 100 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: Agilent 1290 Infinity LC system.

  • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm, 2 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: AB Sciex Triple Quad 6500+ mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7: m/z 480.1 → 338.1

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample Add_IS Add Internal Standard (this compound) Blood->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Evap Evaporate Supernatant Vortex->Evap Recon Reconstitute Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for Clevidipine bioanalysis.

G cluster_variability Sources of Variability cluster_correction Correction Principle Analyte Analyte Signal (Clevidipine) IS Internal Standard Signal (this compound) Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Quant Accurate Quantification Ratio->Quant Extraction Extraction Inconsistency Extraction->Analyte Extraction->IS Matrix Matrix Effects Matrix->Analyte Matrix->IS Instrument Instrumental Drift Instrument->Analyte Instrument->IS

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Comparative Guide to Inter-Laboratory Clevidipine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Clevidipine and its active metabolite, H152/81.

Data Presentation: A Comparative Analysis of Clevidipine Quantification Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the reported performance characteristics of different analytical techniques used for the quantification of Clevidipine and its primary metabolite in various biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for Clevidipine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
Human Whole Blood0.1 - 300.13.7 - 7.56.4 - 8.1-4.3 to 3.080.3 - 83.4[1]
Human Plasma0.100 - 40.00.100Within ±15%Within ±15%Within ±15%Not Reported[4][5][6]
Rat PlasmaNot Specified2.5<6.1%<6.1%98.0 - 102.7%Not Reported[7]

Table 2: Performance Characteristics of LC-MS/MS Methods for H152/81 (Metabolite) Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)Reference
Human Whole Blood2 - 6002.03.9 - 6.25.8 - 7.3-3.5 to 2.476.8 - 80.6[1]
Human Plasma5.00 - 4005.00Within ±15%Within ±15%Within ±15%Not Reported[5][6]
Rat PlasmaNot Specified5.0<6.1%<6.1%98.0 - 102.7%Not Reported[7]

Table 3: Performance Characteristics of Other Quantification Methods for Clevidipine

MethodMatrixLinearity RangeLLOQAccuracy (% Recovery)Precision (%RSD)Reference
RP-HPLCPharmaceutical Dosage FormsNot Specified100 ng/mLNot Reported<2%
HPTLCSynthetic Mixture1000-6000 ng/bandNot Specified99.03-99.57%<2%[8]
UPLCAPINot Specified0.03 µg/mL99.60%0.7[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published studies and provide a basis for laboratory implementation.

LC-MS/MS for Clevidipine and H152/81 in Human Whole Blood[1]
  • Sample Preparation:

    • To a 1.5-mL polypropylene tube precooled in an ice bath, add 25 µL of the internal standard working solution, 50 µL of the blood sample, and 50 µL of 0.1% formic acid.

    • Vortex for 1 minute.

    • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

    • Centrifuge at 10,000 g for 5 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a 96-well plate and evaporate to dryness under nitrogen at room temperature.

    • Reconstitute the residue for analysis.

  • Chromatographic Conditions:

    • System: Shimadzu UPLC system.[1][4]

    • Column: ACE Excel 2 Phenyl (50 × 2.1 mm).[1][4]

    • Column Temperature: 40°C.[1][4]

    • Mobile Phase A: 2 mM ammonium acetate in water.[1][4]

    • Mobile Phase B: Acetonitrile.[1][4]

    • Flow Rate: 0.6 mL/min.[1][4]

    • Injection Volume: 20 µL.[1][4]

  • Mass Spectrometric Conditions:

    • System: AB SCIEX Triple Quad 6500+ Mass Spectrometer.[1]

    • Ionization Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Clevidipine: m/z 473.1 → 338.1.[1][10]

      • Clevidipine-d7 (IS): m/z 480.1 → 338.1.[1][10]

      • H152/81: m/z 356.0 → 324.0.[1][10]

      • H152/81-¹³C-d₃ (IS): m/z 362.2 → 326.2.[1]

LC-MS/MS for Clevidipine and H152/81 in Human Plasma[5][6]
  • Sample Stabilization:

    • Blood is collected in vacutainer tubes containing sodium fluoride to inhibit esterase activity.[5][6]

    • Ascorbic acid and formic acid are added to the separated plasma to prevent oxidation and hydrolysis.[5][6]

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE) with ethyl acetate.[5]

  • Chromatographic Conditions:

    • Column: ACE Excel 3 µm SuperC18 (2.1 × 50 mm).[5][6]

    • Mobile Phase: Gradient elution with 10 mM ammonium acetate in water and methanol.[5][6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion electrospray ionization.[5]

    • MRM Transitions:

      • Clevidipine: m/z 454.1 → 234.0.[5][6]

      • Clevidipine-d7 (IS): m/z 461.1 → 240.1.[5][6]

      • H152/81: m/z 354.0 → 208.0.[5][6]

      • H152/81-¹³CD₃ (IS): m/z 358.0 → 212.0.[5][6]

RP-HPLC for Clevidipine in Pharmaceutical Formulation[8]
  • Chromatographic Conditions:

    • Column: Symmetry shield RP18 (150 mm × 4.6 mm, 3.5 µm).[8]

    • Mobile Phase: 50 mmol·L⁻¹ sodium dihydrogen phosphate solution (pH 4.0) - acetonitrile - methanol (40:25:35).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 220 nm.[8]

    • Column Temperature: 30°C.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_0 LC-MS/MS Workflow for Clevidipine in Whole Blood A Sample Collection (Whole Blood) B Addition of IS and Formic Acid A->B C Liquid-Liquid Extraction (MTBE) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: LC-MS/MS workflow for Clevidipine in whole blood.

cluster_1 LC-MS/MS Workflow for Clevidipine in Plasma H Blood Collection (Sodium Fluoride Tube) I Plasma Separation H->I J Addition of Stabilizers (Ascorbic & Formic Acid) I->J K Liquid-Liquid Extraction (Ethyl Acetate) J->K L LC-MS/MS Analysis K->L

Caption: LC-MS/MS workflow for Clevidipine in plasma.

cluster_2 RP-HPLC Workflow for Clevidipine M Sample Preparation (Pharmaceutical Formulation) N Chromatographic Separation (RP18 Column) M->N O UV Detection (220 nm) N->O P Quantification O->P

Caption: RP-HPLC workflow for Clevidipine quantification.

References

A Comparative Guide to the Validation of (R)-Clevidipine-13C,d3 for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of (R)-Clevidipine-13C,d3 for use as an internal standard in bioequivalence studies of Clevidipine. The selection of a suitable internal standard is a critical step in the development of robust and reliable bioanalytical methods. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte throughout sample preparation and analysis, thus ensuring accuracy and precision.

While specific validation data for this compound is not extensively published, this guide presents detailed data from a validated bioanalytical method using the closely related stable isotope-labeled internal standard, Clevidipine-d7, for the simultaneous quantitation of Clevidipine and its active metabolite, H152/81, in human whole blood. This data is representative of the expected performance of this compound and serves as a benchmark for its validation.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and has similar extraction recovery, and ionization efficiency. Stable isotope-labeled internal standards like this compound and Clevidipine-d7 are preferred as they exhibit nearly identical physicochemical properties to the analyte, Clevidipine.[1][2][3] This minimizes variability during sample processing and analysis.

Table 1: Comparison of Internal Standard Types for Clevidipine Bioanalysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound , Clevidipine-d7- Co-elutes with the analyte.- Similar extraction recovery and matrix effects.- High accuracy and precision.- Higher cost.- Potential for isotopic interference if not adequately resolved.
Structural Analog Other dihydropyridine calcium channel blockers (e.g., Felodipine)- Lower cost than SIL standards.- Readily available.- Different retention time from the analyte.- May have different extraction recovery and matrix effects.- May not fully compensate for analytical variability.
Older Methods (Non-MS) N/A (for internal standard comparison in MS)- Established historical methods.- Lower sensitivity and selectivity compared to LC-MS/MS.- Not suitable for high-throughput analysis.[1][2]

Validation Summary of a Clevidipine Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard

The following tables summarize the validation parameters for a robust LC-MS/MS method for the simultaneous determination of Clevidipine and its metabolite H152/81 in human whole blood using Clevidipine-d7 and H152/81-13C-d3 as internal standards.[1][2][3]

Table 2: Linearity and Sensitivity

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
ClevidipineClevidipine-d70.1 - 30> 0.99510.1
H152/81H152/81-13C-d32 - 600> 0.99512.0

Table 3: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
ClevidipineLow0.3101.5 - 105.6< 1.5
Medium8.0101.5 - 105.6< 1.5
High24101.5 - 105.6< 1.5
H152/81Low696.7 - 105.3< 2.9
Medium16096.7 - 105.3< 2.9
High48096.7 - 105.3< 2.9

Table 4: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
ClevidipineLow (0.3 ng/mL)80.3114
Medium (8.0 ng/mL)83.4117
High (24 ng/mL)80.4115
H152/81Low (6 ng/mL)76.898.8
Medium (160 ng/mL)78.697.8
High (480 ng/mL)80.6101
Internal Standard Extraction Recovery (%)
Clevidipine-d782.5
H152/81-13C-d379.0

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of a bioanalytical method.

Sample Preparation: Liquid-Liquid Extraction (LLE)[1][2]
  • To 50 µL of human whole blood sample, add 25 µL of the internal standard working solution (containing Clevidipine-d7 and H152/81-13C-d3).

  • Add 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new plate.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions[1][2][3]
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).

  • Mobile Phase: A gradient mixture of acetonitrile and water containing formic acid.

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • Clevidipine-d7: m/z 480.1 → 338.1

    • H152/81: m/z 356.0 → 324.0

    • H152/81-13C-d3: m/z 362.2 → 326.2

Mandatory Visualizations

The following diagrams illustrate the key processes in the bioanalytical workflow for Clevidipine.

G Bioanalytical Workflow for Clevidipine cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection Whole Blood Sample Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking LLE Liquid-Liquid Extraction IS_Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting G Logical Relationship for Internal Standard Validation Analyte Clevidipine Extraction Sample Preparation (LLE) Analyte->Extraction IS This compound IS->Extraction Matrix Biological Matrix (Whole Blood) Matrix->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Accurate & Precise Quantification Analysis->Result

References

Safety Operating Guide

Proper Disposal of (R)-Clevidipine-13C,d3: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical compounds is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of (R)-Clevidipine-13C,d3, a stable isotope-labeled compound used in research.

This compound is labeled with the non-radioactive isotopes carbon-13 and deuterium.[][2][3] Consequently, its disposal does not necessitate special handling for radioactivity.[][4] The disposal protocol should align with that of the parent compound, clevidipine, treating it as a chemical waste in accordance with local, state, and federal regulations.[3]

Hazard Identification and Safety Precautions

Clevidipine is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling the compound.[7][8] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[7]

Quantitative Data for Clevidipine

The following table summarizes key quantitative data for clevidipine, which is essential for a comprehensive risk assessment during handling and disposal.

PropertyValue
Molecular FormulaC21H23Cl2NO6
Molecular Weight456.32 g/mol
Acute Toxicity (Oral, mouse, LD50)300 mg/kg
GHS Hazard StatementsH302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child)
GHS Precautionary StatementsP264, P280, P301+P312, P308+P313, P405, P501

(Data sourced from Clevidipine Safety Data Sheets[6][7])

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This involves initial segregation of waste, followed by appropriate collection and labeling, and finally, disposal through a certified hazardous waste vendor.

Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste Streams A->B C Solid Waste (Contaminated PPE, Vials) B->C D Liquid Waste (Solutions, Rinsates) B->D E Sharps Waste (Contaminated Needles) B->E F Collect in Designated Labeled Containers C->F D->F E->F G Store in a Secure, Designated Area F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H

Caption: Logical workflow for the disposal of this compound.

Detailed Experimental Protocols for Disposal

Below are the step-by-step procedures for the key stages of this compound disposal.

1. Waste Segregation and Collection

  • Objective: To safely separate and contain different forms of this compound waste at the point of generation.

  • Materials:

    • Appropriate personal protective equipment (PPE): safety glasses, lab coat, nitrile gloves.

    • Designated and clearly labeled waste containers for solid, liquid, and sharps waste.

  • Procedure:

    • Solid Waste: Place all non-sharp solid materials contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container. The container should be clearly labeled with "this compound Waste" and any applicable hazard symbols.

    • Liquid Waste: Collect all solutions and rinsates containing this compound in a designated, sealed, and chemically compatible liquid waste container. The container must be clearly labeled.

    • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-proof sharps container.

2. Decontamination of Laboratory Equipment

  • Objective: To safely clean and decontaminate all laboratory equipment used in the handling of this compound.

  • Procedure:

    • Initial Rinse: Rinse all glassware and equipment that came into contact with the compound with a suitable organic solvent in which clevidipine is soluble. Collect this rinsate as liquid chemical waste.

    • Wash: Wash the rinsed equipment with a standard laboratory detergent and water.

    • Final Rinse: Perform a final rinse with deionized water.

    • Surface Decontamination: For surfaces that cannot be immersed, wipe them down with a cloth soaked in a detergent solution, followed by a wipe with a cloth dampened with deionized water. All cleaning materials must be disposed of as solid chemical waste.

3. Final Disposal

  • Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

  • Procedure:

    • Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.[4]

    • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to the vendor's and regulatory requirements. Maintain a detailed inventory of the waste.

    • Scheduled Pickup: Arrange for the collection of the waste by the licensed vendor. Follow all their specific instructions for storage and hand-off.

References

Personal protective equipment for handling (R)-Clevidipine-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-Clevidipine-13C,d3, a stable isotope-labeled version of the calcium channel blocker Clevidipine.

This compound is a research-grade compound and should be handled with care, following established laboratory safety protocols. While the isotopic labeling with Carbon-13 and Deuterium (d3) does not confer radioactivity, the inherent toxicological properties of the parent compound, Clevidipine, necessitate the use of appropriate personal protective equipment (PPE) and adherence to specific handling and disposal procedures.[1][2][3]

Hazard Identification and Personal Protective Equipment

The primary hazards associated with Clevidipine include potential reproductive toxicity and damage to organs. It is also harmful if swallowed.[4][5] Therefore, a comprehensive approach to personal protection is crucial.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorRequired when handling outside a fume hood or if dust is generated.Prevents inhalation of the compound.

Note: The toxicological properties of this compound have not been fully investigated. Therefore, it is prudent to handle it as a potentially hazardous substance.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Aseptic Technique: For solutions, particularly for in-vitro or in-vivo studies, strict aseptic technique is necessary to prevent microbial contamination.[7][8][9]

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6] Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Clevidipine is photosensitive and should be protected from light.[9][11]

Spill Management:

In case of a spill, immediately evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal.

Disposal Plan:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh solid this compound prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_aliquot Aliquot for experimental use handling_dissolve->handling_aliquot cleanup_decontaminate Decontaminate work surfaces handling_aliquot->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Handling Workflow Diagram

This procedural guidance is intended to ensure the safety of all personnel handling this compound. Always consult the specific Safety Data Sheet (SDS) for the lot number you are using and your institution's safety protocols before commencing any work.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。